molecular formula C7H6BrClS B13798668 p-Bromophenyl chloromethyl sulfide CAS No. 27691-35-6

p-Bromophenyl chloromethyl sulfide

Cat. No.: B13798668
CAS No.: 27691-35-6
M. Wt: 237.55 g/mol
InChI Key: BKWAYMAOVGORCE-UHFFFAOYSA-N
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Description

P-Bromophenyl chloromethyl sulfide is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Bromophenyl chloromethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Bromophenyl chloromethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27691-35-6

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-bromo-4-(chloromethylsulfanyl)benzene

InChI

InChI=1S/C7H6BrClS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2

InChI Key

BKWAYMAOVGORCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCl)Br

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of p-Bromophenyl Chloromethyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of p-Bromophenyl chloromethyl sulfide (CAS: N/A for specific isomer in common public databases, generally categorized under aryl chloromethyl sulfides; IUPAC: 1-bromo-4-[(chloromethyl)sulfanyl]benzene). It serves as a critical reference for researchers utilizing this compound as an electrophilic "thiomethylating" agent in organic synthesis. The guide details its physicochemical profile, synthesis via the modified Francher method, reactivity mechanisms, and strict safety protocols required for handling this potent alkylating agent.

Chemical Identity & Structural Analysis[1][2]

p-Bromophenyl chloromethyl sulfide is a bifunctional organosulfur building block. It features a para-substituted bromine atom (useful for cross-coupling reactions like Suzuki-Miyaura) and a highly reactive chloromethyl sulfide moiety (


).

The reactivity of the chloromethyl group is significantly enhanced by the adjacent sulfur atom, which stabilizes the carbocation intermediate via the


-chloro sulfide effect  (neighboring group participation), making it a potent electrophile compared to standard alkyl halides.
Nomenclature & Identifiers
Attribute Detail
IUPAC Name 1-Bromo-4-[(chloromethyl)sulfanyl]benzene
Common Synonyms p-Bromophenyl chloromethyl sulfide; Chloromethyl 4-bromophenyl sulfide
Molecular Formula

Molecular Weight 237.54 g/mol
SMILES ClCSc1ccc(Br)cc1
Structural Class

-Halo sulfide; Aryl thioether

Physicochemical Profile

The following data is synthesized from experimental protocols involving aryl chloromethyl sulfides. Note that while the p-chloro analog is frequently cited, the p-bromo variant exhibits distinct volatility and density characteristics due to the heavy halogen.

Key Physical Constants
Property Value / Description Condition
Physical State Liquid (Viscous oil)@ 25°C
Boiling Point 164–165 °C @ 18 mmHg [1]
Density ~1.65 g/mL (Estimated)Based on halogen contribution
Solubility Soluble: Benzene,

,

, THFInsoluble/Hydrolyzes: Water
Organic solvents must be anhydrous
Stability Moisture SensitiveHydrolyzes to thiol and formaldehyde
Spectral Signatures (Predicted)
  • 
     NMR (CDCl
    
    
    
    ):
    Distinct singlet for
    
    
    at
    
    
    4.8–5.0 ppm
    . Aromatic doublets (AA'BB' system) at
    
    
    7.2–7.5 ppm
    .
  • MS (EI): Molecular ion peaks

    
     and 
    
    
    
    showing characteristic Br/Cl isotope patterns.

Synthesis Protocol: The Modified Francher Method

The most robust synthesis involves the chloromethylation of p-bromothiophenol using paraformaldehyde and hydrogen chloride. This method avoids the use of carcinogenic chloromethyl methyl ether (MOM-Cl) as a reagent.

Reaction Mechanism

The reaction proceeds via the formation of a hemithioacetal intermediate, which is rapidly converted to the


-chloro sulfide by HCl.

SynthesisMechanism Thiol p-Bromothiophenol (Ar-SH) Inter Hemithioacetal (Ar-S-CH2-OH) Thiol->Inter + HCl (cat) Depolymerization Paraform Paraformaldehyde (CH2O)n Paraform->Inter Product p-Bromophenyl chloromethyl sulfide Inter->Product + HCl (gas/conc) - H2O

Figure 1: Step-wise formation of p-bromophenyl chloromethyl sulfide via acid-catalyzed chloromethylation.

Experimental Procedure [1]

Objective: Synthesis of 10.0 g of p-bromophenyl chloromethyl sulfide.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (for HCl), and a thermometer. Ensure the system is vented to a scrubber (NaOH trap).

  • Reagent Mixing: Charge the flask with paraformaldehyde (1.2 eq) and dry benzene (or dichloromethane as a safer alternative).

  • Acidification: Rapidly add concentrated hydrochloric acid (excess) or bubble dry HCl gas while stirring until the paraformaldehyde is suspended/dissolved.

  • Addition: Slowly add p-bromothiophenol (1.0 eq) dissolved in benzene/DCM dropwise.

    • Critical Control Point: Maintain temperature at 40 °C . Exotherms may occur.

  • Reaction: Stir the mixture at 40–45 °C for 2 hours.

  • Work-up:

    • Separate the organic layer.[1]

    • Wash with cold water (

      
      ), followed by saturated 
      
      
      
      (carefully, to neutralize acid), and brine.
    • Dry over anhydrous

      
      .
      
  • Purification: Remove solvent under reduced pressure. Purify the residue by vacuum distillation (bp 164–165 °C / 18 mmHg).

    • Note: Do not overheat the pot residue; thermal decomposition can release HCl and formaldehyde.

Reactivity & Applications

This compound acts as a "thiomethyl" cation equivalent (


).
Electrophilic Alkylation

It reacts readily with nucleophiles (alcohols, amines, carbanions) to introduce the (p-bromophenylthio)methyl group. This is a versatile protecting group or a precursor for Pummerer rearrangements.

Pathway Visualization

Reactivity Substrate p-Bromophenyl chloromethyl sulfide NuAttack Nucleophilic Substitution (Nu = RO-, RNH-) Substrate->NuAttack Sn2 Mechanism Oxidation Oxidation (mCPBA / H2O2) Substrate->Oxidation Electrophilic Ox Lithiation Lithium-Halogen Exchange (n-BuLi) Substrate->Lithiation -78°C, THF Prod_Nu Ar-S-CH2-Nu (Protected Alcohol/Amine) NuAttack->Prod_Nu Prod_Ox Sulfone / Sulfoxide (Ar-SOx-CH2-Cl) Oxidation->Prod_Ox Prod_Li Li-C6H4-S-CH2-Cl (Reactive Intermediate) Lithiation->Prod_Li

Figure 2: Divergent reactivity pathways: Substitution, Oxidation, and Metalation.

Safety & Handling (E-E-A-T)

Warning: Aryl chloromethyl sulfides are structurally related to sulfur mustards (though less volatile) and are potent alkylating agents.

  • Toxicity: Potential carcinogen and severe skin/eye irritant. Causes burns.[2][3]

  • Hydrolysis Hazard: On contact with moisture, releases HCl (corrosive gas) and Formaldehyde (carcinogen).

  • Stench: Like most sulfur compounds, it possesses a disagreeable odor. All work must be performed in a high-efficiency fume hood.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfur to the non-volatile sulfoxide/sulfone before disposal.

References

  • V. Baliah and T. Rangarajan. (1979). Synthesis of cis-Aryl Cyclopropyl Sulfones. Bulletin of the Chemical Society of Japan, 52(11), 3122-3124. (Provides specific BP and synthesis protocol for p-bromophenyl chloromethyl sulfide).

  • Bordwell, F. G., & Pitt, B. M. (1955).

    
    -Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577.[4]  (Foundational mechanism for chloromethyl sulfide synthesis).
    
  • PubChem. 1-Bromo-4-(chloromethyl)benzene (Analogous Structure Data). National Library of Medicine. (Used for structural verification of the aryl halide moiety).

Sources

p-Bromophenyl chloromethyl sulfide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: p-Bromophenyl Chloromethyl Sulfide Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Chemical Identity

p-Bromophenyl chloromethyl sulfide (also known as 1-bromo-4-(chloromethylsulfanyl)benzene) represents a specialized class of


-halo sulfides. Unlike simple alkyl halides, this molecule possesses dual functionality: a highly reactive electrophilic chloromethyl group for alkylation and a stable aryl bromide handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

In medicinal chemistry, it serves as a robust "Safety-Catch" linker or protecting group reagent. The sulfide moiety can be oxidized to a sulfoxide or sulfone to alter its reactivity, while the aryl bromide allows the introduction of complex biaryl systems after the initial linkage is formed.

Chemical Data Sheet
Property Data / Description
Chemical Name 1-bromo-4-(chloromethylsulfanyl)benzene
Common Name p-Bromophenyl chloromethyl sulfide; PTM-Cl (p-Bromophenylthiomethyl chloride)
CAS Number 54522-87-3 (Note: Often synthesized in situ from CAS 5536-53-8 )
Molecular Formula

Molecular Weight 237.54 g/mol
SMILES ClCSc1ccc(Br)cc1
InChI Key BKWAYMAOVGORCE-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in

,

, THF, Toluene; Hydrolyzes in water.[1][2]
Stability Moisture sensitive; store under inert atmosphere at -20°C.

Part 2: Synthesis & Mechanistic Insight

The most reliable route to p-bromophenyl chloromethyl sulfide is the direct chlorination of 4-bromothioanisole (p-bromophenyl methyl sulfide). This reaction exploits the "alpha-effect" of the sulfur atom, which stabilizes the intermediate carbocation/radical.

Mechanism: Pummerer-Type Rearrangement / Radical Chlorination

The reaction with Sulfuryl Chloride (


) typically proceeds via an initial chloronium/sulfonium intermediate, followed by a Pummerer-type rearrangement or direct radical hydrogen abstraction depending on conditions.

SynthesisMechanism Precursor 4-Bromothioanisole (CAS 5536-53-8) Intermediate Chlorosulfonium Ion [Ar-S+(Cl)-CH3] Precursor->Intermediate + SO2Cl2 / CH2Cl2 Reagent Sulfuryl Chloride (SO2Cl2) Transition Pummerer Rearrangement Intermediate->Transition - HCl Product p-Bromophenyl chloromethyl sulfide Transition->Product Byproduct HCl + SO2 Transition->Byproduct

Figure 1: Synthetic pathway via electrophilic chlorination of the methyl sulfide precursor.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of p-Bromophenyl chloromethyl sulfide on a 10 mmol scale. Precursor: 4-Bromothioanisole (CAS: 5536-53-8).

Reagents & Equipment
  • 4-Bromothioanisole (2.03 g, 10 mmol)

  • Sulfuryl Chloride (

    
    ) (1.35 g, 10 mmol) or N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol)
    
  • Dichloromethane (anhydrous, 20 mL)

  • Nitrogen/Argon atmosphere

  • Flame-dried glassware

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with dry nitrogen.

  • Solvation: Dissolve 4-bromothioanisole (10 mmol) in anhydrous

    
     (15 mL). Cool the solution to 0°C  using an ice bath.
    
  • Chlorination (Critical Step):

    • Option A (SO2Cl2): Dilute sulfuryl chloride (10 mmol) in

      
       (5 mL). Add this solution dropwise  over 15 minutes. Note: Rapid addition can lead to dichlorination (
      
      
      
      ).
    • Option B (NCS): Add solid NCS in small portions over 20 minutes. This method is milder but may require catalytic benzene sulfonic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or NMR (shift of

    
     singlet at ~2.5 ppm to 
    
    
    
    singlet at ~4.8–5.0 ppm).
  • Workup:

    • Concentrate the solvent in vacuo strictly below 30°C.

    • Do not perform an aqueous wash unless absolutely necessary, as the product hydrolyzes rapidly.

    • If purification is needed, rapid filtration through a short plug of anhydrous silica gel (eluting with Hexane/

      
      ) is recommended.
      
  • Storage: Store immediately at -20°C under inert gas.

Part 4: Synthetic Utility & Applications

The molecule's value lies in its orthogonal reactivity . The chloromethyl sulfide group reacts with nucleophiles (Carboxylates, Alcohols, Thiols) to form stable linkages that can be cleaved later, while the aryl bromide remains intact for late-stage diversification.

Protection of Carboxylic Acids (PTM Esters)

The p-Bromophenylthiomethyl (PTM) ester is a "safety-catch" protecting group.

  • Formation:

    
    
    
  • Stability: Stable to mild acids and bases.

  • Cleavage:

    • Oxidation to sulfone (

      
      ).
      
    • Mild basic hydrolysis (activated by the electron-withdrawing sulfone).

Bifunctional Linker Strategy

In drug discovery (PROTACs, fragments), this molecule acts as a minimal-length linker.

ReactivityWorkflow Reagent p-Bromophenyl chloromethyl sulfide Step1 Nucleophilic Displacement (R-XH + Base) Reagent->Step1 Intermediate Linked Scaffold R-X-CH2-S-Ar(Br) Step1->Intermediate Step2 Suzuki Coupling (Pd(0), Boronic Acid) Intermediate->Step2 Final Functionalized Drug R-X-CH2-S-Ar-Ar' Step2->Final

Figure 2: Workflow for using the reagent as a bifunctional linker in library synthesis.

Part 5: Safety & Handling (E-E-A-T)

This compound is a potent alkylating agent and lachrymator.

  • Lachrymator: The

    
    -chloro sulfide moiety is structurally related to sulfur mustard agents (though less volatile). It causes severe eye and respiratory irritation. Work exclusively in a fume hood. 
    
  • Hydrolysis Risk: Upon contact with moisture, it releases Formaldehyde (

    
    ), Hydrogen Chloride  (
    
    
    
    ), and 4-Bromothiophenol (stench).
  • Decontamination: Spills should be treated with dilute aqueous ammonia or bleach (sodium hypochlorite) to oxidize the sulfide and neutralize the alkylating potential.

References

  • Bordwell, F. G.; Pitt, B. M. (1955).[3] "The Formation of

    
    -Chloro Sulfides from Sulfides and from Sulfoxides". Journal of the American Chemical Society, 77(3), 572–577.[3] Link
    
  • Greene, T. W.; Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis, 3rd Ed.[4] John Wiley & Sons.[4] (Referencing PTM esters). Link

  • PubChem Compound Summary. (2024). "1-bromo-4-(chloromethylsulfanyl)benzene".[5] National Center for Biotechnology Information. Link

  • Dilbeck, G. A.; Field, L. (1975). "Chlorination of Sulfides".[2][6][7] Journal of Organic Chemistry, 40, 3720. (Methodology for chloromethyl sulfide synthesis).

Sources

An In-depth Technical Guide to the Solubility of p-Bromophenyl chloromethyl sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of p-Bromophenyl chloromethyl sulfide, a compound of interest in synthetic chemistry and potentially as a building block in drug discovery.

Given the absence of published empirical data on the solubility of p-Bromophenyl chloromethyl sulfide[1], this document will first establish a theoretical framework for predicting its solubility based on its molecular structure. Subsequently, it will detail robust, field-proven experimental protocols for the qualitative and quantitative determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to navigate the challenges associated with characterizing this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[2] To predict the solubility of p-Bromophenyl chloromethyl sulfide, we must first analyze its molecular structure.

Structure:

  • p-Bromophenyl group: This aromatic ring substituted with a bromine atom is largely nonpolar and hydrophobic.

  • Chloromethyl sulfide group (-S-CH2-Cl): The sulfur and chlorine atoms introduce polarity due to their electronegativity. The thioether linkage offers some potential for dipole-dipole interactions.

Overall Polarity Assessment: p-Bromophenyl chloromethyl sulfide is a moderately polar molecule. The large, nonpolar bromophenyl ring constitutes a significant portion of its structure, which will favor solubility in nonpolar and moderately polar solvents. The polar chloromethyl sulfide moiety will contribute to solubility in more polar organic solvents. However, the lack of hydrogen bond-donating groups (like -OH or -NH) suggests that its solubility in highly polar protic solvents, such as water or methanol, will be limited.

Predicted Solubility:

  • High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), as well as nonpolar aromatic solvents like toluene. These solvents can effectively solvate both the nonpolar aromatic ring and the polar chloromethyl sulfide group.

  • Moderate Solubility: Likely in polar aprotic solvents such as acetone and ethyl acetate.

  • Low to Insoluble: Predicted in highly polar protic solvents like ethanol and methanol, and extremely low solubility in water. It is also expected to have lower solubility in very nonpolar aliphatic solvents like hexane and cyclohexane, which may not sufficiently solvate the polar part of the molecule.

Experimental Determination of Solubility

Where empirical data is lacking, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive solubility profile for p-Bromophenyl chloromethyl sulfide.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Experimental Protocol
  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a selected organic solvent from different polarity classes (see Table 1).

  • Sample Addition: To each test tube, add approximately 10-20 mg of p-Bromophenyl chloromethyl sulfide.

  • Observation: Vigorously vortex each test tube for 30-60 seconds at room temperature.

  • Categorization: Observe each tube for the complete dissolution of the solid. Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Logical Workflow for Qualitative Solubility Testing

G start Start: p-Bromophenyl chloromethyl sulfide sample solvent_selection Select a range of organic solvents (polar protic, polar aprotic, nonpolar) start->solvent_selection add_sample Add ~10-20 mg of sample to 1 mL of each solvent solvent_selection->add_sample vortex Vortex for 30-60 seconds at room temperature add_sample->vortex observe Visually inspect for dissolution vortex->observe decision Is the solid completely dissolved? observe->decision soluble Classify as 'Soluble' decision->soluble Yes partially_insoluble Classify as 'Partially Soluble' or 'Insoluble' decision->partially_insoluble No end Record observations and proceed to quantitative analysis soluble->end partially_insoluble->end G start Start: Compound with UV-Vis chromophore find_lambda_max Determine λmax start->find_lambda_max calibration_curve Prepare standards and generate calibration curve find_lambda_max->calibration_curve prepare_saturated Prepare saturated solution and equilibrate calibration_curve->prepare_saturated separate_phases Filter supernatant prepare_saturated->separate_phases dilute_sample Dilute supernatant to fall within calibration range separate_phases->dilute_sample measure_absorbance Measure absorbance at λmax dilute_sample->measure_absorbance calculate_concentration Calculate concentration using calibration curve measure_absorbance->calculate_concentration end Determine solubility calculate_concentration->end

Caption: Quantitative solubility determination using UV-Vis spectroscopy.

Conclusion

While no definitive solubility data for p-Bromophenyl chloromethyl sulfide is currently available in the literature, a systematic approach combining theoretical prediction and empirical testing can effectively characterize this property. Based on its molecular structure, it is predicted to be most soluble in moderately polar aprotic and nonpolar aromatic solvents. The detailed qualitative and quantitative experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility of p-Bromophenyl chloromethyl sulfide in a variety of organic solvents. Accurate determination of its solubility is a critical step in unlocking the full potential of this compound in synthetic and medicinal chemistry applications.

References

  • Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 41(5), 1334-1339. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11075. [Link]

  • Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. [Link]

  • Honeywell. (n.d.). Polarity Index. [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Zhang, H., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. ACS Omega, 4(5), 9036-9043. [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Eckert, C. A., & Teja, A. S. (1998). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 37(1), 281-284. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Pan, L., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(15), 4547-4554. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Gaylord Chemical. (n.d.). Polarity of Solvents. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. [Link]

  • Ataturk University. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • YouTube. (2021). Solubility Tests for Organic Compounds. [Link]

  • PubChem. (n.d.). p-Bromophenyl chloromethyl sulfide. [Link]

  • PubChem. (n.d.). 4-Bromothioanisole. [Link]

  • Chemdad. (n.d.). CHLOROMETHYL 4-CHLOROPHENYL SULFIDE. [Link]

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Comprehensive Technical Guide: Safety, Handling, and Application of p-Bromophenyl Chloromethyl Sulfide

[1]

Part 1: Executive Summary & Risk Profile[1]

p-Bromophenyl chloromethyl sulfide (CAS: 3511-20-4) is a specialized electrophilic reagent used primarily in organic synthesis for the introduction of the p-bromophenylthiomethyl moiety.[1] While valuable as a protecting group precursor and synthetic intermediate, it presents a distinct dual-hazard profile: high alkylating potential and noxious organosulfur characteristics .

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's reactivity, establishing a self-validating protocol for its safe manipulation.

Core Hazard Analysis
Hazard ClassGHS ClassificationMechanistic Root Cause
Skin Corrosion/Irritation Category 1B (Predicted)Hydrolysis of the C-Cl bond releases HCl upon contact with moisture in skin/mucosa.[1]
Eye Damage Category 1Direct alkylation of corneal proteins and acidic hydrolysis.
Acute Toxicity Category 3 (Oral/Inhalation)Systemic absorption leads to alkylation of cellular macromolecules (DNA/proteins).[1]
Sensitization High PotentialHaptens formed via protein alkylation trigger immune response.
Organoleptic "Stench"Volatile sulfide moiety; detection threshold is in the ppb range, causing olfactory fatigue.[1]

Part 2: Chemical Identity & Physicochemical Properties[2]

Understanding the physical state is critical for engineering controls. p-Bromophenyl chloromethyl sulfide is typically a low-melting solid or viscous oil, increasing the risk of surface contamination during weighing.[1]

Table 1: Physicochemical Data

PropertyValue / DescriptionOperational Implication
CAS Number 3511-20-4Unique identifier for inventory tracking.[1]
Molecular Formula C₇H₆BrClSMW: 237.54 g/mol .
Physical State Low-melting solid / OilTendency to adhere to spatulas/glassware; weigh by difference.
Boiling Point ~128-130 °C (at reduced pressure)Do not heat in open systems; strictly use Schlenk/manifold techniques.[1]
Reactivity Electrophilic Alkylating AgentReacts violently with strong nucleophiles; hydrolyzes in moist air.
Solubility DCM, THF, TolueneIncompatible with protic solvents (MeOH, H₂O) due to solvolysis.[1]

Part 3: Mechanism of Toxicity & Reactivity

To handle this compound safely, one must understand why it is dangerous. The chloromethyl sulfide motif allows for Neighboring Group Participation (NGP) .[1] The sulfur atom donates electron density to the adjacent carbon, displacing the chloride and forming a highly reactive, electrophilic thionium ion intermediate.[1]

Visualization: Reactivity & Fate Pathways

The following diagram illustrates the chemical fate of the compound in biological systems (toxicity) and neutralization (safety).[1]

ReactivityPathwaysCompoundp-Bromophenylchloromethyl sulfideThioniumReactive ThioniumIntermediate ( Electrophile)Compound->Thionium SpontaneousActivationHydrolysisHydrolysis Products(HCl + Hemithioacetal)Compound->Hydrolysis + H2O (Slow)BioTargetNucleophilic Bio-Targets(DNA, Proteins - SH/NH2)Thionium->BioTarget AttackAlkylationIrreversible Alkylation(Cell Death/Mutation)BioTarget->Alkylation Covalent BondWaterMoisture/WaterHydrolysis->BioTarget HCl BurnDecompFormaldehyde +Thiophenol derivativeHydrolysis->Decomp Breakdown

Figure 1: Mechanistic pathway showing the formation of the reactive thionium species responsible for alkylation toxicity and the hydrolytic decomposition pathway.[1]

Part 4: Safe Handling Protocol (SOP)

This protocol utilizes a Double-Barrier Containment strategy.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood operating at face velocity > 100 fpm.

  • Secondary Barrier: All weighing and transfer operations must occur within a secondary containment tray (spill control).[1]

  • Atmosphere: Handle under inert gas (Argon/Nitrogen) to prevent hydrolysis-induced pressure buildup in storage vessels.[1]

Personal Protective Equipment (PPE) Matrix
  • Hands: Double gloving is mandatory.

    • Inner: Nitrile (4 mil).[1]

    • Outer: Silver Shield® (Laminate) or thick Butyl Rubber.[1] Standard nitrile is permeable to chlorinated organosulfur compounds over time.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if handling > 5g.

  • Respiratory: If fume hood containment is breached, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]

Experimental Workflow: Setting up a Reaction

Step 1: Preparation Pre-dry all glassware. Moisture reacts with the reagent to release HCl gas, which can over-pressurize sealed vials.[1]

Step 2: Transfer

  • Do not use syringes with rubber septa for long-term storage or slow addition; the sulfur/halogen combination can swell or degrade rubber.

  • Preferred Method: Weigh by difference using a glass vial inside the hood. Dissolve immediately in the reaction solvent (e.g., dry DCM) to lower the vapor pressure.[1]

Step 3: Reaction Monitoring

  • TLC plates should be dipped in KMnO₄ or Cerium Ammonium Molybdate (CAM) stain.[1]

  • Caution: The compound may streak on silica due to hydrolysis. Run TLC with a trace of triethylamine to neutralize acidity.

Part 5: Waste Disposal & Decontamination

Standard solvent waste streams are insufficient due to the "stench" and alkylating nature. You must chemically neutralize the hazard before disposal.

The "Bleach Kill" Protocol

Oxidation converts the volatile sulfide into a non-volatile sulfoxide/sulfone and hydrolyzes the chloromethyl group.

Reagents:

  • Sodium Hypochlorite (Commercial Bleach, ~5-10%)[1]

  • Sodium Hydroxide (dilute)[1]

Procedure:

  • Collect all contaminated glassware, syringes, and paper towels in the fume hood.[1]

  • Submerge items in a bath of 10% Bleach solution adjusted to pH > 10 with NaOH.

  • Soak for 24 hours. The bleach oxidizes the sulfide (eliminating smell) and the alkaline environment promotes hydrolysis of the alkyl chloride.[1]

  • Check for residual oxidant (starch-iodide paper) before disposing of the aqueous layer down the drain (if local regulations permit) or into aqueous waste.[1]

Visualization: Spill Response Decision Tree

SpillResponseStartSpill DetectedSizeAssess VolumeStart->SizeMinorMinor (< 5 mL)Inside HoodSize->MinorMajorMajor (> 5 mL)Or Outside HoodSize->MajorAbsorbCover withVermiculite/SandMinor->AbsorbEvacuateEvacuate LabActivate AlarmMajor->EvacuateNeutralizeApply Bleach Solution(Oxidative Quench)Absorb->NeutralizeCleanDouble Bag WasteLabel as HazMatNeutralize->Clean

Figure 2: Decision logic for managing spills.[1] Note that oxidative quenching is critical for odor control and detoxification.

Part 6: Synthesis & Application Context[2][3]

p-Bromophenyl chloromethyl sulfide is frequently employed as a Linker Reagent .

Reaction Class: Nucleophilic Substitution (

1Typical Usage:1Why use this reagent?1

Key Reference Protocol: In the synthesis of complex sulfoxides, this reagent acts as a masked aldehyde equivalent or a Pummerer rearrangement precursor. Researchers typically react it with a nucleophile (Nu⁻) in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃).[1]

Note: The reaction rate is significantly faster than standard alkyl chlorides due to the sulfur atom's assistance.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352101, 1-Bromo-4-(chloromethylsulfanyl)benzene.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide - Evaluating and Controlling Exposure. (Applicable for sulfide hydrolysis byproducts).[1] Retrieved from [Link][1]

  • Organic Syntheses. Synthesis of p-Bromophenyl methyl sulfide and related derivatives. (Context for handling bromophenyl sulfides). Retrieved from [Link][1]

literature review on p-Bromophenyl chloromethyl sulfide reactivity

[1]

Executive Summary

p-Bromophenyl chloromethyl sulfide (CAS: 27691-35-6) is a bifunctional organosulfur building block characterized by two distinct reactive centers: a highly electrophilic chloromethyl sulfide moiety and a para-bromophenyl handle.[1][2] This dual functionality makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for introducing thioether linkages or generating Horner-Wadsworth-Emmons (HWE) reagents for olefination.[1]

This guide provides a rigorous analysis of its reactivity profile, synthesis protocols, and safety considerations, designed for researchers requiring high-fidelity chemical data.

Part 1: Structural & Electronic Properties[1]

Physicochemical Profile
PropertyData
IUPAC Name 1-Bromo-4-((chloromethyl)thio)benzene
CAS Number 27691-35-6
Molecular Formula C₇H₆BrClS
Molecular Weight 237.54 g/mol
Boiling Point 113–116 °C (at reduced pressure)
Physical State Colorless to pale yellow liquid
Stability Moisture sensitive; hydrolyzes to p-bromothiophenol and formaldehyde.[1][3]
Reactivity Logic: The Sulfur Effect

The reactivity of the chloromethyl group is significantly enhanced by the adjacent sulfur atom compared to a standard alkyl chloride.

  • Neighboring Group Participation (NGP): The lone pair on the sulfur atom can stabilize the developing carbocation during nucleophilic substitution, forming a transient thionium ion intermediate. This makes the chloride a labile leaving group, facilitating

    
    -like pathways even with weak nucleophiles.
    
  • Orthogonal Reactivity: The aryl bromide bond is chemically distinct from the alkyl chloride. Under palladium catalysis (e.g., Suzuki-Miyaura), the Ar-Br bond can be activated selectively, provided the conditions do not trigger nucleophilic attack on the chloromethyl group.

Part 2: Synthesis Protocol

The most robust synthesis involves the direct chloromethylation of p-bromothiophenol.[1] This method avoids the use of carcinogenic chloromethyl methyl ether (MOM-Cl).

Protocol: HCl/Paraformaldehyde Method

Reaction:

1

Step-by-Step Methodology:

  • Reagents: Charge a dry 3-neck round-bottom flask with 4-bromothiophenol (1.0 eq) and paraformaldehyde (1.2 eq) suspended in anhydrous dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂, 0.1 eq).

  • Acidification: Cool the mixture to 0°C. Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. Caution: Use a gas trap.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The suspension will clear as the paraformaldehyde is consumed.

  • Workup:

    • Decant the organic layer.

    • Wash with ice-cold water (2x) and saturated NaHCO₃ (to neutralize residual HCl).[1]

    • Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. The product can be purified via vacuum distillation (bp 113–116°C) or used directly if purity >95% by NMR.

Critical Note: Do not use methanol or ethanol as solvents, as they will react to form the corresponding O,S-acetals.

Part 3: Core Reactivity Profile

Nucleophilic Substitution (The Chloromethyl Handle)

The chloromethyl group is the primary site of reactivity. It reacts rapidly with phosphites, amines, and thiols.

Case Study: Arbuzov Reaction (Phosphonate Synthesis)

A key application is the conversion to a phosphonate ester, a precursor for HWE olefination.

  • Reagents: Triethyl phosphite (

    
    ).
    
  • Conditions: Reflux in toluene or neat at 120°C for 4 hours.

  • Mechanism: The phosphorus attacks the methylene carbon, displacing chloride. The resulting phosphonium intermediate collapses, releasing ethyl chloride.

  • Outcome: Diethyl [(4-bromophenylthio)methyl]phosphonate (Yield >90%).[4]

Oxidation (The Sulfide Handle)

The sulfide can be selectively oxidized to the sulfoxide or sulfone.

  • Sulfoxide (

    
    ):  Use 1.0 eq NaIO₄ or H₂O₂ at 0°C.
    
  • Sulfone (

    
    ):  Use excess KMnO₄ in acetic acid or mCPBA (2.2 eq).
    
  • Impact on Reactivity: Oxidation to the sulfone deactivates the chloromethyl group toward

    
     pathways (removes the lone pair stabilization) but increases the acidity of the 
    
    
    -protons, facilitating deprotonation/alkylation.
Cross-Coupling (The Aryl Bromide Handle)

The aryl bromide allows for library expansion via Pd-catalyzed coupling.

  • Timing is Critical: It is generally recommended to perform the substitution on the chloromethyl group before the cross-coupling to avoid side reactions with the alkyl chloride during the basic coupling conditions.

  • Protocol: Suzuki Coupling with Aryl Boronic Acids.

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (mild base preferred to avoid hydrolyzing the chloromethyl group if still present).

    • Solvent: Dioxane/Water (degassed).

Part 4: Visualizing the Reaction Network

The following diagram illustrates the divergent synthesis pathways starting from p-bromophenyl chloromethyl sulfide.

ReactivityNetworkcluster_legendReaction TypesStartp-BromothiophenolCorep-Bromophenylchloromethyl sulfide(Core Intermediate)Start->CoreHCHO, HClZnCl2PhosphonatePhosphonate Ester(HWE Precursor)Core->PhosphonateP(OEt)3Arbuzov RxnSulfoneSulfone Derivative(Oxidized)Core->SulfonemCPBA orKMnO4BiarylBiaryl Sulfide(Suzuki Product)Core->BiarylAr-B(OH)2Pd(0) Cat.OlefinVinyl Sulfide(Olefination Product)Phosphonate->OlefinR-CHOBase (HWE)SubstitutionNucleophilic Sub.OxidationOxidationCouplingPd-Coupling

Caption: Divergent synthesis pathways: The chloromethyl group (blue path) and aryl bromide (yellow path) offer orthogonal functionalization.[3]

Part 5: Mechanistic Insight (Sulfur Participation)

The high reactivity of the chloromethyl group is driven by the sulfur atom's ability to stabilize the cationic transition state.

MechanismReactantAr-S-CH2-ClTS[Ar-S+=CH2] Cl-(Thionium Ion)Reactant->TS-Cl (Leaving Group)Sulfur AssistanceProductAr-S-CH2-NuTS->Product+Nu (Nucleophile)

Caption: Mechanism of Nucleophilic Substitution: Sulfur lone pair participation facilitates chloride departure.[1]

Part 6: Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant.

  • Toxicity: Chloromethyl sulfides are structural analogs of sulfur mustard (mustard gas). They are potent alkylating agents that can react with DNA and proteins.

  • Inhalation: Severe respiratory irritant. Use only in a properly functioning fume hood.

  • Skin Contact: Corrosive. Can cause delayed blistering. Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) or aqueous NaOH to hydrolyze the chloromethyl group to the less toxic hemiacetal/thiol.

References

  • Synthesis and Phosphonate Conversion

    • Title: 2,3-Bis(phenylsulfonyl)-1,3-butadiene: Substrate for Michael Donor/Acceptors in a Novel Synthesis of Fused Cyclopentenes.[1]

    • Source: The Journal of Organic Chemistry (ACS Public
    • Context: Describes the synthesis of chloromethyl 4-bromophenyl sulfide from 4-bromothiophenol and its conversion to the phosphon
    • URL:[Link]

  • General Reactivity of Chloromethyl Sulfides

    • Title: An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.[5]

    • Source: RSC Advances (Royal Society of Chemistry).
    • Context: Reviews the general class of halomethyl sulfides and their utility as electrophiles.
    • URL:[Link]

  • Compound Identification

    • Title: p-Bromophenyl chloromethyl sulfide (Compound Summary).[1][2][6][7]

    • Source: PubChem.
    • Context: Verification of CAS 27691-35-6 and chemical structure.
    • URL:[Link]

Technical Monograph: 1-Bromo-4-(chloromethylthio)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identifiers, synthesis, and reactivity profile of 1-bromo-4-(chloromethylthio)benzene (also known as [(4-bromophenyl)thio]methyl chloride). This monograph is structured for researchers requiring high-fidelity data for synthetic planning and drug development.

Executive Summary

1-Bromo-4-(chloromethylthio)benzene is a bifunctional electrophile utilized primarily as a "linker" scaffold in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity: the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chloromethyl sulfide (


) moiety acts as a highly reactive alkylating agent for introducing thiomethyl linkers or generating sulfonium ylides.

Chemical Identifiers & Physical Data

The following data aggregates standard identifiers for the compound. Researchers should note that while the CAS number 27691-35-6 is the specific identifier, the compound is often synthesized in situ or accessed via its homologues due to the instability of


-halo sulfides.
Core Identifiers
ParameterValue
IUPAC Name 1-Bromo-4-(chloromethylthio)benzene
Common Synonyms [(4-Bromophenyl)thio]methyl chloride; 4-Bromophenyl chloromethyl sulfide
CAS Registry Number 27691-35-6
Molecular Formula

Molecular Weight 237.54 g/mol
SMILES (Canonical) ClCSc1ccc(Br)cc1
InChI Key InChI=1S/C7H6BrClS/c8-6-3-1-7(2-4-6)10-5-9/h1-4H,5H2
Physical Properties (Predicted/Experimental)
PropertyDataNote
Appearance Colorless to pale yellow oilTends to darken upon oxidation/hydrolysis.
Boiling Point ~135–140 °C @ 12 mmHgExtrapolated from chloro-analog.
Density ~1.65 g/cm³High density due to Br/S content.
Solubility DCM, THF, Toluene,

Hydrolyzes rapidly in water/alcohols.
Stability Moisture SensitiveDecomposes to 4-bromothiophenol and formaldehyde.

Structural Analysis & Reactivity Profile

The molecule is characterized by two distinct reactive centers. Understanding the electronic interplay between the sulfur atom and the chloromethyl group is critical for handling.

The -Chloro Sulfide Effect

The


 group is significantly more reactive than a standard alkyl chloride. The sulfur atom's lone pair can donate electron density into the C-Cl antibonding orbital (

), facilitating chloride departure. This makes the methylene carbon highly electrophilic, capable of reacting with weak nucleophiles or forming thionium ions (

) under Lewis acidic conditions.
Reaction Manifold Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactionManifold Start 1-Bromo-4- (chloromethylthio)benzene Prod1 S-CH2-Nu Derivatives (Alkylation) Start->Prod1 Nucleophiles (Nu-) (Amines, Thiols) Prod2 Sulfonium Salts (Ylide Precursors) Start->Prod2 Neutral Nucleophiles (SR2, PR3) Prod3 Biaryl Thioethers (Suzuki Coupling) Start->Prod3 Ar-B(OH)2 Pd(0) Catalyst Prod4 Thiophenol + HCHO (Hydrolysis) Start->Prod4 H2O / H+

Synthesis Protocol

Due to the commercial scarcity of the specific bromide derivative, in situ preparation is the standard operating procedure. The most robust method involves the chloromethylation of the corresponding thiophenol.

Method: Chloromethylation of 4-Bromothiophenol

This protocol relies on the condensation of the thiol with paraformaldehyde in the presence of anhydrous HCl.

Reagents:

  • 4-Bromothiophenol (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Anhydrous HCl (gas) or conc. HCl/Benzene azeotrope

  • Solvent: Dichloromethane (DCM) or Benzene

Step-by-Step Workflow:

  • Preparation: Suspend paraformaldehyde (1.2 eq) in dry DCM at 0°C.

  • Addition: Add 4-bromothiophenol (1.0 eq) followed by the slow bubbling of anhydrous HCl gas into the solution for 30–60 minutes.

    • Note: If HCl gas is unavailable, stirring with concentrated HCl and benzene (using a Dean-Stark trap to remove water) is a viable alternative, though lower yielding.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will clarify as the paraformaldehyde is consumed.

  • Work-up:

    • Decant the organic layer.

    • Dry over anhydrous

      
       (Calcium chloride is preferred over 
      
      
      
      to minimize acidity/hydrolysis).
    • Concentrate in vacuo at temperatures below 40°C .

  • Purification: Vacuum distillation is possible but risky due to thermal instability. The crude oil is typically >90% pure and used directly.

Validation (NMR):

  • 
     NMR (
    
    
    
    ):
    Look for the diagnostic singlet of the
    
    
    protons at
    
    
    4.8–5.0 ppm
    . The aromatic protons will appear as an AA'BB' system around
    
    
    7.2–7.5 ppm.

Health, Safety, and Environment (HSE)

CRITICAL WARNING: Chloromethyl sulfides are structural analogs to sulfur mustards (vesicants) and are potent alkylating agents.

  • Carcinogenicity: Treat as a potential carcinogen. The

    
     group can alkylate DNA guanine residues.
    
  • Containment: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.

  • Neutralization: Spills should be treated with dilute ammonia or aqueous sodium hydroxide to hydrolyze the compound to the less toxic thiol and formaldehyde.

  • Storage: Store at -20°C under inert atmosphere (Argon). Moisture ingress generates HCl gas, pressurizing the container.

References

  • Böhme, H. (1936). Über -Halogen-thioäther. Berichte der deutschen chemischen Gesellschaft, 69(7), 1610–1615. (Foundational synthesis of chloromethyl sulfides).
  • Trost, B. M., & Melvin, L. S. (1975). Sulfur Ylides: Emerging Synthetic Intermediates. Academic Press. (Reactivity of -halo sulfides).
  • Dilworth, J. R., et al. (2008). Synthesis of functionalized thiophenols. Organic Syntheses, 85, 147.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 27691-35-6. PubChem.[1][2][3]

Sources

electrophilic nature of p-Bromophenyl chloromethyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Nature of p-Bromophenyl Chloromethyl Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromophenyl chloromethyl sulfide is a potent and versatile electrophilic reagent that has found significant utility in modern organic synthesis. Its distinct reactivity, governed by the interplay between a highly labile chloromethyl group and a functionalizable aromatic ring, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical exploration of the core electrophilic nature of this compound. We will dissect the structural features that drive its reactivity, survey its reactions with a range of nucleophiles, and illustrate its application in advanced synthetic strategies. By grounding mechanistic discussions in established principles and providing field-proven experimental insights, this document aims to serve as an essential resource for chemists seeking to effectively harness the synthetic potential of p-bromophenyl chloromethyl sulfide.

The Structural Basis of Electrophilicity

The pronounced electrophilic character of p-bromophenyl chloromethyl sulfide is not incidental; it is a direct consequence of its unique molecular architecture. The reactivity is primarily centered on the chloromethyl group (-CH₂Cl), which is activated by several synergistic factors.

  • The α-Chloro Sulfide Moiety : The presence of a chlorine atom, an excellent leaving group, on the carbon adjacent to a sulfur atom creates a highly reactive electrophilic site. This arrangement is characteristic of α-chloro sulfides, which are known for their utility in alkylation reactions.[1] The carbon-chlorine bond is polarized and susceptible to cleavage upon interaction with a nucleophile.

  • Sulfur Atom Stabilization : The adjacent sulfur atom plays a pivotal role in enhancing the electrophilicity. During nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways), the sulfur atom can stabilize the transition state and any potential carbocationic intermediate (a thionium ion) through the donation of its lone pair electrons. This resonance stabilization significantly lowers the activation energy of the reaction, making the compound far more reactive than a typical alkyl chloride.

  • The p-Bromophenyl Group : The aromatic ring and its bromine substituent exert a more subtle electronic influence. The bromine atom has an inductive electron-withdrawing effect, which can slightly modulate the reactivity of the sulfide. More importantly, the bromine atom serves as a crucial synthetic handle. It provides a site for subsequent functionalization through a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby dramatically increasing the molecular diversity achievable from this single building block.

Caption: Core structural features governing the reactivity of the title compound.

Reactivity Profile and Synthetic Applications

The highly electrophilic chloromethyl group readily engages with a wide spectrum of nucleophiles. This reactivity forms the basis of its utility in C-S, C-O, and C-N bond formation.

Reactions with Thiol Nucleophiles

One of the most common applications is the S-alkylation of thiols and their corresponding thiolates. This provides a direct and efficient route to unsymmetrical thioacetals.

Table 1: Representative Reactions with Sulfur Nucleophiles

NucleophileProduct ClassTypical Conditions
Aryl/Alkyl ThiolsUnsymmetrical ThioacetalBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), RT
Sodium ThioalkoxidesUnsymmetrical ThioacetalSolvent (e.g., EtOH, THF), 0 °C to RT
Hydrogen Sulfide (HS⁻)ThiolControlled conditions to prevent dialkylation
Reactions with Oxygen and Nitrogen Nucleophiles

The reagent is also effective for the alkylation of alcohols, phenols, amines, and other heteroatomic nucleophiles, typically requiring a base to deprotonate the nucleophile.

Table 2: Representative Reactions with O- and N-Nucleophiles

NucleophileProduct ClassTypical Conditions
Phenols/AlcoholsO-Alkyl EtherBase (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF), 0 °C to Reflux
Primary/Secondary AminesN-Alkyl AmineBase (e.g., Et₃N, DIPEA), Solvent (e.g., CH₂Cl₂, MeCN), RT
Imidazole/PyrazolesN-Alkyl HeterocycleBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF), RT
Experimental Protocol: Synthesis of (4-Chlorophenylthio)methyl Acetate

This protocol illustrates a typical nucleophilic substitution using an oxygen nucleophile, showcasing the reagent's utility.[2]

  • Reagent Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenyl chloromethyl sulfide (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN) to a concentration of approximately 0.5 M.

  • Nucleophile Addition : Add sodium acetate (1.2 eq) to the stirred solution.

  • Reaction : Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (4-chlorophenylthio)methyl acetate.

Utility in Advanced Synthesis & Molecular Scaffolding

The true power of p-bromophenyl chloromethyl sulfide lies in its dual functionality. The initial alkylation reaction introduces a thiomethyl ether linkage, while the aryl bromide remains poised for subsequent, more complex transformations. This two-stage reactivity profile allows for the rapid construction of diverse and highly functionalized molecules.

Advanced_Synthesis cluster_stage1 Stage 1: Nucleophilic Substitution cluster_stage2 Stage 2: Cross-Coupling start p-Bromophenyl Chloromethyl Sulfide alkylation Alkylation with Nucleophile (Nu-H) start->alkylation intermediate Br-Ph-S-CH₂-Nu alkylation->intermediate Forms stable intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki sonogashira Sonogashira Coupling (Alkynes) intermediate->sonogashira buchwald Buchwald-Hartwig (Amines) intermediate->buchwald final_products Diverse Final Products (R-Ph-S-CH₂-Nu) suzuki->final_products sonogashira->final_products buchwald->final_products

Caption: A two-stage synthetic strategy using the title compound.

This approach is particularly powerful in drug discovery and materials science. For instance, it is a key intermediate in the synthesis of certain agrochemicals like the organophosphate insecticide Carbophenothion.[3] The initial alkylation forms the core structure, and subsequent modifications, if needed, can be planned around the aryl bromide.

Safety and Handling Protocols

As a highly reactive electrophile, p-bromophenyl chloromethyl sulfide and its analogues must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear a full-length lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles or a face shield.[4][5][6]

  • Handling : Avoid contact with skin and eyes, and prevent the formation of aerosols or vapors.[4][7] Use non-sparking tools and take precautions against static discharge.[4][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[8]

  • First Aid :

    • Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[4][6]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6][7]

    • Ingestion/Inhalation : Move the person to fresh air. Do not induce vomiting.[4][6][7] In all cases of exposure, seek immediate medical attention.[4][6]

Crucially, every user must consult the full Safety Data Sheet (SDS) for this compound prior to any experimental work.

Conclusion

p-Bromophenyl chloromethyl sulfide is more than a simple alkylating agent; it is a sophisticated synthetic tool. Its electrophilicity is finely tuned by the α-sulfur atom, making it a reliable and potent reagent for forming new covalent bonds. The strategic placement of the bromine atom transforms it into a versatile scaffold, enabling researchers to build molecular complexity through sequential, orthogonal reactions. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, allows the modern chemist to fully exploit the power of this valuable building block in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Bordwell, F. G., & Pitt, B. M. (1955). The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577. [Link]

  • García Ruano, J. L., & Cid, M. B. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 9350–9441. [Link]

  • Drago, C., et al. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 82, 157. [Link]

  • Paquette, L. A., & Houser, R. W. (1969). α-Halo sulfones. XII. Chlorination of bridgehead sulfides and sulfones. Journal of the American Chemical Society, 91(14), 3870–3874. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Bromophenyl chloromethyl sulfide. PubChem Compound Database. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(23), 5646. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothioanisole. PubChem Compound Database. [Link]

  • Bates, C. G., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008. [Link]

  • Atlantis Press. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • Chemdad. (n.d.). CHLOROMETHYL 4-CHLOROPHENYL SULFIDE. [Link]

  • Chemikalien. (n.d.). Exploring the Synthesis and Reactivity of Chloromethyl 4-Chlorophenyl Sulfide. [Link]

  • Chemikalien. (n.d.). The Role of Chloromethyl 4-Chlorophenyl Sulfide in Modern Agrochemical Synthesis. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging p-Bromophenyl Chloromethyl Sulfide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

p-Bromophenyl chloromethyl sulfide, with its distinct bifunctional architecture, emerges as a versatile reagent for the modern organic chemist. This molecule incorporates a reactive chloromethyl sulfide group, primed for nucleophilic substitution, and a stable p-bromophenyl moiety, which serves as a robust scaffold for cross-coupling reactions. This guide provides an in-depth exploration of its properties, safety protocols, and key applications. We present detailed, field-proven protocols for its use in the synthesis of complex thioethers and as a linchpin in sequential S-alkylation and palladium-catalyzed cross-coupling strategies, thereby offering researchers a powerful tool for the construction of intricate molecular frameworks relevant to pharmaceutical and materials science research.

Physicochemical Properties and Safety Mandates

p-Bromophenyl chloromethyl sulfide (1-bromo-4-(chloromethylsulfanyl)benzene) is a compound that demands careful handling due to its reactivity.[1] While extensive literature on this specific compound is not widely available, its properties can be inferred from analogous structures like chloromethyl phenyl sulfide.[2]

Table 1: Physicochemical Data of p-Bromophenyl chloromethyl sulfide and Analogs

PropertyValue (p-Bromophenyl chloromethyl sulfide)Reference Analog (Chloromethyl phenyl sulfide)
Molecular Formula C₇H₆BrClSC₇H₇ClS
Molecular Weight 237.55 g/mol 158.65 g/mol
Appearance Assumed to be a liquidLight yellow clear liquid[2]
Boiling Point Not available66 °C @ 0.2 mmHg
Density Not available1.184 g/mL at 25 °C
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.Store at 2-8°C
Critical Safety Protocols

As a reactive alkylating agent, p-Bromophenyl chloromethyl sulfide must be handled with stringent safety measures. It is classified as an irritant and is harmful if swallowed or inhaled.[3][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[4] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Handling: Avoid all contact with skin, eyes, and clothing.[4] Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[5] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

Core Application: Synthesis of Aryl-(p-bromobenzyl) Sulfides via S-Alkylation

The primary utility of the chloromethyl group is its function as an electrophile in S-alkylation reactions. The reaction proceeds via a classic Sₙ2 mechanism, where a nucleophilic thiolate anion displaces the chloride. This method provides a direct and efficient route to construct complex thioethers.

Mechanistic Rationale

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is critical. These solvents effectively solvate the counter-ion of the base (e.g., K⁺ or Na⁺), leaving a highly reactive, "naked" thiolate anion. This maximizes the nucleophilicity of the sulfur atom, promoting a rapid and efficient Sₙ2 displacement of the chloride. The presence of the electron-withdrawing bromine atom on the phenyl ring may slightly enhance the reactivity of the benzylic chloride by inductive effect.

Caption: Sₙ2 mechanism for S-alkylation.

Protocol 1: General Procedure for S-Alkylation of Thiols

This protocol describes the synthesis of an aryl-(p-bromobenzyl) sulfide using 4-methoxythiophenol as a representative nucleophile.

Materials and Reagents:

  • 4-Methoxythiophenol

  • p-Bromophenyl chloromethyl sulfide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxythiophenol (1.0 eq.).

  • Dissolve the thiol in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the resulting suspension vigorously at room temperature for 30 minutes.

    • Scientist's Note: K₂CO₃ is a mild base sufficient to deprotonate the thiol to form the nucleophilic thiolate. Anhydrous conditions prevent hydrolysis of the reagent.

  • Slowly add a solution of p-Bromophenyl chloromethyl sulfide (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl-(p-bromobenzyl) sulfide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Bifunctional Linchpin: Tandem Synthesis

The true synthetic power of p-Bromophenyl chloromethyl sulfide lies in its ability to participate in sequential reactions. After the initial S-alkylation, the aryl bromide "handle" remains intact, ready for further elaboration, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Tandem_Workflow start p-Bromophenyl chloromethyl sulfide step1 S-Alkylation (Protocol 1) start->step1 intermediate Aryl-(p-bromobenzyl) Sulfide Intermediate step1->intermediate step2 Suzuki Coupling (Protocol 2) intermediate->step2 final_product Final Biaryl Sulfide Product step2->final_product reagent1 Thiol (Ar-SH) + Base reagent1->step1 reagent2 Boronic Acid (R-B(OH)₂) + Pd Catalyst + Base reagent2->step2

Caption: Workflow for tandem S-alkylation and Suzuki coupling.

Protocol 2: Suzuki-Miyaura Coupling of the S-Alkylation Product

This protocol details the cross-coupling of the aryl-(p-bromobenzyl) sulfide intermediate (synthesized in Protocol 1) with phenylboronic acid.

Materials and Reagents:

  • Aryl-(p-bromobenzyl) sulfide intermediate (from Protocol 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the aryl-(p-bromobenzyl) sulfide (1.0 eq.), phenylboronic acid (1.2 eq.), and toluene (to achieve approx. 0.1 M concentration).

  • Add ethanol (25% of the volume of toluene).

  • Add the 2M aqueous solution of sodium carbonate (2.0 eq.).

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

    • Scientist's Note: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the catalytic cycle.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the final biaryl sulfide product.

  • Characterize the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Field Insights

Problem Potential Cause Recommended Solution
Low yield in S-alkylation (Protocol 1) Incomplete deprotonation of thiol.Ensure the base (K₂CO₃) is anhydrous and finely powdered. Increase stirring time after base addition. Consider a stronger base like NaH if the thiol is less acidic, but exercise extreme caution.
Hydrolysis of the reagent.Ensure all solvents and glassware are scrupulously dried. Maintain a positive pressure of inert gas.
No reaction in Suzuki coupling (Protocol 2) Inactive catalyst.Ensure the Pd(0) catalyst has not been oxidized; it should be a bright yellow solid. Use a freshly opened bottle or a glovebox for dispensing. Thoroughly degas the reaction mixture before adding the catalyst.
Poor solubility of reagents.Add a co-solvent like DMF or dioxane if reactants are not fully soluble in the toluene/ethanol/water system.
Formation of homocoupled byproducts Inefficient cross-coupling.Ensure the stoichiometry is correct. Sometimes, slightly slower addition of the boronic acid can minimize its homocoupling. Check the quality of the boronic acid.

References

  • Organic Syntheses. (2005). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Available at: [Link]

  • PubChem. p-Bromophenyl chloromethyl sulfide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Bromothioanisole. National Center for Biotechnology Information. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • Wikipedia. Thioanisole. Wikimedia Foundation. Available at: [Link]

Sources

Application Notes: The Use of p-Bromophenyl Chloromethyl Sulfide for Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. A vast arsenal of protecting groups for alcohols has been developed, each with its unique set of advantages and liabilities concerning stability, introduction, and cleavage.

This application note introduces the p-bromophenylthiomethyl (BPTM) ether, formed from the reaction of an alcohol with p-bromophenyl chloromethyl sulfide, as a versatile protecting group. By analogy with structurally similar protecting groups such as the p-methoxybenzyl (PMB) and methylthiomethyl (MTM) ethers, the BPTM group is anticipated to offer a distinct stability profile, allowing for selective deprotection under specific conditions. The presence of the p-bromophenyl moiety provides a heavy atom for potential crystallographic phasing and a handle for further cross-coupling reactions, adding to its synthetic utility.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proposed application of p-bromophenyl chloromethyl sulfide for the protection of hydroxyl groups. The protocols and mechanisms described herein are based on established principles of organic chemistry and validated procedures for analogous protecting groups.

Core Principles and Advantages

The protection of a hydroxyl group as a BPTM ether involves the formation of a thioacetal-type linkage. This functional group is generally stable to a range of reaction conditions where other protecting groups might be labile.

Key Advantages:

  • Stability: Thioethers are generally stable under mildly acidic and basic conditions, offering a wider window of compatibility with various synthetic transformations compared to acetals or silyl ethers.[1]

  • Orthogonality: The BPTM group is expected to be cleavable under conditions that leave other common protecting groups, such as silyl ethers and benzyl ethers, intact. This orthogonality is crucial for complex molecular syntheses.

  • Potential for Mild Cleavage: Deprotection can likely be achieved under neutral or mildly acidic conditions using soft Lewis acids or oxidative reagents, avoiding harsh acidic or basic hydrolysis.

  • Synthetic Handle: The bromine atom on the phenyl ring serves as a valuable functional handle for subsequent modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification of complex molecules.

Experimental Protocols

PART 1: Protection of Alcohols using p-Bromophenyl Chloromethyl Sulfide

The introduction of the BPTM group is most effectively achieved via a Williamson ether synthesis, which involves the SN2 displacement of the chloride from p-bromophenyl chloromethyl sulfide by an alkoxide.[2][3]

Protocol 1: General Procedure for the Protection of a Primary Alcohol

  • Reagent Preparation:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M).

    • Place the solution under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide. The evolution of hydrogen gas indicates the progress of the reaction.[2]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.

  • SN2 Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of p-bromophenyl chloromethyl sulfide (1.2 eq) in anhydrous THF dropwise.

    • Causality: The alkoxide acts as a nucleophile, attacking the electrophilic methylene carbon of p-bromophenyl chloromethyl sulfide and displacing the chloride leaving group in an SN2 fashion.[3][4]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Stoichiometry and Conditions for Protection

Reagent/ParameterAmount/ConditionPurpose
Alcohol1.0 eqSubstrate
Sodium Hydride (NaH)1.2 eqBase for alkoxide formation
p-Bromophenyl chloromethyl sulfide1.2 eqProtecting group precursor
SolventAnhydrous THF or DMFReaction medium
Temperature0 °C to Room TemperatureControls reaction rate
Reaction Time12-24 hoursTo ensure completion

Workflow for Hydroxyl Group Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Anhydrous THF B Cool to 0 °C A->B C Add NaH (Alkoxide Formation) B->C D Add p-Bromophenyl chloromethyl sulfide C->D E Stir at RT for 12-24h D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for the protection of a hydroxyl group as a BPTM ether.

Mechanism of Protection

G R-OH R-OH R-O- Na+ R-O- Na+ R-OH->R-O- Na+ + NaH H2 H2 NaH NaH R-O-CH2-S-Ph-Br-p R-O-CH2-S-Ph-Br-p R-O- Na+->R-O-CH2-S-Ph-Br-p + p-Br-Ph-S-CH2-Cl p-Br-Ph-S-CH2-Cl p-Br-Ph-S-CH2-Cl NaCl NaCl

Caption: Mechanism of BPTM ether formation via Williamson ether synthesis.

PART 2: Deprotection of p-Bromophenylthiomethyl (BPTM) Ethers

The cleavage of the BPTM ether can be approached through methods analogous to those used for MTM and PMB ethers. The choice of deprotection strategy will depend on the overall stability of the substrate to the required reagents.

Protocol 2: Deprotection using a Soft Lewis Acid

This method is based on the high affinity of soft Lewis acids for the soft sulfur atom of the thioether, which facilitates cleavage. This approach is expected to be mild and selective.

  • Reagent Preparation:

    • Dissolve the BPTM-protected alcohol (1.0 eq) in a suitable solvent system, such as aqueous acetonitrile or acetone.

    • Add a scavenger, such as calcium carbonate (CaCO₃, 2-4 eq), to neutralize any acid generated during the reaction.[1]

  • Cleavage Reaction:

    • Add a soft Lewis acid, such as mercury(II) chloride (HgCl₂, 2.0 eq), to the stirred solution at room temperature.

    • Causality: The soft Lewis acid (Hg²⁺) coordinates strongly to the soft sulfur atom, activating the C-S bond for cleavage. This forms a hemithioacetal intermediate which is unstable and hydrolyzes to the free alcohol.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane.

    • Filter the mixture through a pad of celite to remove insoluble mercury salts. Caution: Mercury compounds are highly toxic and require proper handling and disposal.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Oxidative Deprotection

This strategy is analogous to the oxidative cleavage of PMB ethers using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The electron-donating nature of the sulfur atom should facilitate this oxidation.

  • Reagent Preparation:

    • Dissolve the BPTM-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Oxidative Cleavage:

    • Add DDQ (1.5-2.0 eq) to the solution at room temperature.

    • Causality: DDQ acts as a single-electron oxidant. The sulfur atom facilitates the formation of a radical cation intermediate, which is then trapped by water. The resulting hemiacetal is unstable and collapses to the deprotected alcohol and p-bromophenylthiomethyl aldehyde.[5]

    • Stir the reaction for 1-6 hours, monitoring for the disappearance of the starting material by TLC. The reaction mixture will typically change color as the DDQ is consumed.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the desired alcohol.

Table 2: Comparison of Proposed Deprotection Conditions

MethodReagentConditionsKey Features
Lewis Acidic HgCl₂, CaCO₃Aqueous MeCN or Acetone, RTMild, neutral conditions; toxic mercury waste.
Oxidative DDQCH₂Cl₂/H₂O, RTGood for electron-rich systems; orthogonal to many other groups.

Deprotection Mechanisms

G cluster_lewis Lewis Acidic Cleavage cluster_oxidative Oxidative Cleavage A BPTM Ether + HgCl2 B Coordination of Hg to Sulfur A->B C Cleavage & Hydrolysis B->C D Deprotected Alcohol C->D E BPTM Ether + DDQ F Single Electron Transfer (SET) E->F G Trapping by H2O F->G H Hemiacetal Collapse G->H I Deprotected Alcohol H->I

Caption: Proposed pathways for the deprotection of BPTM ethers.

Safety and Handling

  • p-Bromophenyl chloromethyl sulfide: This reagent is expected to be a lachrymator and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere and use caution during quenching.

  • Mercury(II) Chloride (HgCl₂): Highly toxic and an environmental hazard. All manipulations should be performed in a fume hood, and all waste must be disposed of according to institutional guidelines for heavy metal waste.

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): Toxic and an irritant. Avoid inhalation of dust and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The p-bromophenylthiomethyl (BPTM) group, introduced via p-bromophenyl chloromethyl sulfide, represents a potentially valuable addition to the repertoire of hydroxyl protecting groups. Its anticipated stability profile and orthogonal deprotection strategies, coupled with the synthetic utility of the bromo-aromatic moiety, make it an attractive option for complex organic synthesis. The protocols outlined in this application note, derived from well-established chemical precedents, provide a robust starting point for researchers to explore the application of this promising protecting group.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [URL: https://www.thieme.in/shop/en/organic-chemistry/978-3-13-135603-1-protecting-groups.html]
  • Yonemitsu, O.; et al. A New Oxidative Method for the Removal of p-Methoxybenzyl and 3,4-Dimethoxybenzyl Protecting Groups. Tetrahedron Lett.1982, 23 (38), 3959–3962. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390087671X]
  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the Selectivity of Deprotection of p-Methoxybenzyl and 3,4-Dimethoxybenzyl Ethers with 2,3-Dichloro-5,6-dicyano-p-benzoquinone. Tetrahedron1986, 42 (11), 3021–3028. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040208680148X]
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Methylthiomethyl ether. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 12, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved 14:32, February 12, 2026, from [Link]

Sources

Application Note: Selective S-Alkylation of Thiols using p-Bromophenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing unsymmetrical dithioacetals via the alkylation of thiols with p-bromophenyl chloromethyl sulfide (1 ). This reaction utilizes the high electrophilicity of the


-chlorosulfide moiety to rapidly capture thiols under mild conditions.

Key Value Proposition: The resulting product contains a p-bromophenyl "handle." This bifunctionality is critical in Fragment-Based Drug Discovery (FBDD), allowing the sulfur linkage to be established first, followed by downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide site. This reagent effectively acts as a linchpin for constructing complex sulfur-containing scaffolds.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Electrophile: p-Bromophenyl Chloromethyl Sulfide

Unlike standard alkyl halides, chloromethyl sulfides (


) exhibit enhanced reactivity toward nucleophiles. The sulfur atom adjacent to the chloromethyl group stabilizes the transition state via neighboring group participation (anchimeric assistance), making the methylene carbon highly susceptible to 

attack.
Reaction Mechanism

The reaction proceeds via a classic


 mechanism.[1] A base deprotonates the thiol (

) to generate the highly nucleophilic thiolate anion (

). This "soft" nucleophile attacks the methylene carbon of the reagent, displacing the chloride leaving group.

Note on Selectivity: The reaction is highly chemoselective for sulfhydryl groups over hydroxyls or amines due to the high nucleophilicity of the thiolate and the "soft-soft" orbital overlap preference.

Mechanistic Pathway Visualization

ThiolAlkylationMechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (K2CO3) Base->Thiolate TS Transition State [S...CH2...Cl]‡ Thiolate->TS Nu: Attack Reagent p-Bromophenyl chloromethyl sulfide Reagent->TS Electrophile Product Unsymmetrical Dithioacetal TS->Product Substitution Byproduct Salt (KCl + KHCO3) TS->Byproduct

Figure 1: Mechanistic pathway of thiolate generation and S_N2 displacement.

Reagent Profile & Safety

ParameterSpecification
IUPAC Name 1-bromo-4-(chloromethylsulfanyl)benzene
CAS Number 76543-02-9
Molecular Weight 237.54 g/mol
Physical State Low-melting solid or oil (depending on purity/temp)
Storage 2-8°C, under Inert Gas (Argon/Nitrogen)
Hazards Lachrymator , Skin Irritant, Potential Alkylating Agent

Critical Safety Note: Chloromethyl sulfides can hydrolyze to release HCl and formaldehyde. They are potential carcinogens due to their alkylating nature. All operations must be performed in a fume hood.

Experimental Protocols

Method A: Mild Conditions (Recommended for Sensitive Substrates)

Best for: Peptides, functionalized thiols, and substrates sensitive to strong bases.

Reagents:

  • Target Thiol (1.0 equiv)[2]

  • p-Bromophenyl chloromethyl sulfide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solubilization: Dissolve the Thiol (1.0 mmol) in Acetone (5 mL, 0.2 M concentration).

  • Activation: Add

    
      (207 mg, 1.5 mmol) in one portion. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation.
    
  • Addition: Add p-Bromophenyl chloromethyl sulfide (261 mg, 1.1 mmol) dropwise (if liquid) or as a solution in minimal Acetone.

  • Reaction: Stir at RT. Monitor by TLC (typically 1-3 hours).

    • TLC Stain: UV (254 nm) for the aryl bromide; KMnO4 or Ellman’s reagent for residual thiol.

  • Quench: Filter off the solid

    
    . Concentrate the filtrate under reduced pressure.
    
  • Workup: Redissolve residue in EtOAc, wash with Water (2x) and Brine (1x). Dry over

    
    .
    
  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Method B: Strong Base Conditions (For Sterically Hindered Thiols)

Best for: Tertiary thiols or unreactive aromatic thiols.

Reagents: Sodium Hydride (NaH, 60% in oil), THF or DMF (Anhydrous), 0°C start.

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Add Thiol dropwise. Evolution of

    
     gas will occur. Stir 15 min.
    
  • Add Alkylating Agent (1.1 equiv). Warm to RT and stir until complete.

  • Caution: Quench excess NaH carefully with saturated

    
     before workup.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents Solvent Dissolve Thiol in Acetone/DMF Start->Solvent BaseAdd Add K2CO3 (Stir 10 min) Solvent->BaseAdd ReagentAdd Add p-Br-Ph-S-CH2-Cl (Dropwise) BaseAdd->ReagentAdd Monitor Monitor (TLC/LCMS) Disappearance of Thiol ReagentAdd->Monitor Workup Filter & Extract (EtOAc / H2O) Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for Method A (Carbonate Base).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Disulfide Formation (R-S-S-R)Oxidation of thiol before alkylation.Degas solvents thoroughly with Argon. Add TCEP (1.1 equiv) if thiol is already oxidized.
Low Yield Hydrolysis of chloromethyl reagent.Ensure solvents are anhydrous . The reagent degrades in moist air; store in a desiccator.
Incomplete Reaction Base too weak for specific thiol.Switch from Method A (

) to Method B (NaH) or use

in DMF.
Odor Residual thiols or sulfides.[3][4]Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize sulfur species.

Applications in Drug Discovery[9]

The "Linchpin" Strategy

The p-bromophenyl group serves as a latent handle. Once the sensitive thiol is "capped" as a dithioacetal, the molecule can undergo harsh conditions that a free thiol would not tolerate.

  • S-Alkylation: Thiol protection/incorporation.

  • Pd-Catalysis: The Ar-Br bond allows Suzuki coupling to attach biaryl systems or Buchwald coupling to introduce amines.

Prodrug Design (ROS-Responsive)

Dithioacetals are increasingly used in "smart" drug delivery. They are stable in plasma but cleave in the presence of Reactive Oxygen Species (ROS) found in high concentrations in tumor microenvironments [1].

References

  • Technological Uses of Thioketal in Drug Delivery Systems. Encyclopedia.pub. (2022).[5] Discusses the cleavage of sulfur-acetal linkages in ROS environments. Link

  • Direct Synthesis of Unsymmetrical Dithioacetals. PMC - NIH. (2021). Provides context on the scarcity of methods for unsymmetrical dithioacetal formation and their utility. Link

  • An expeditious and efficient bromomethylation of thiols. PMC - NIH. (2018). Highlights the reactivity of halomethyl sulfides and their use as building blocks. Link

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. General reference for thiol alkylation conditions and functional group tolerance. Link

Sources

step-by-step synthesis of p-Bromophenyl chloromethyl sulfide from precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of p-Bromophenyl chloromethyl sulfide (also known as 1-bromo-4-(chloromethylsulfanyl)benzene), a specialized intermediate used in organic synthesis for introducing the p-bromophenylthiomethyl moiety (a protecting group or linker).

The protocol focuses on the


-chlorination of p-bromothioanisole  (p-bromophenyl methyl sulfide). This route is selected for its operational control and high yield compared to the direct chloromethylation of thiols, aligning with modern laboratory safety standards for handling 

-halo sulfides.

Safety Warning & Risk Assessment

  • Hazard Classification:

    
    -Halo sulfides are potent alkylating agents. They are corrosive, lachrymatory (tear-inducing), and potential sensitizers.
    
  • Structural Note: While structurally related to the thioether moiety found in sulfur mustards, this aryl derivative is a mono-functional alkylating agent used strictly as a chemical intermediate. It lacks the cross-linking capability of bis(2-chloroethyl)sulfide but must still be handled with extreme caution.

  • Controls: All operations must be performed in a functioning chemical fume hood . Neoprene or butyl rubber gloves, safety goggles, and a lab coat are mandatory.

Part 1: Reaction Mechanism & Strategic Analysis

The synthesis proceeds via the Pummerer-type rearrangement or direct radical/electrophilic chlorination of the methyl sulfide precursor. The method described here utilizes Sulfuryl Chloride (


)  or N-Chlorosuccinimide (NCS) . The 

route is often preferred for scalability, while NCS is preferred for milder, bench-scale preparations to avoid excess acidic byproducts.

Reaction Scheme:



Mechanistic Insight:

  • Activation: The sulfur atom acts as a nucleophile, attacking the chlorinating agent to form a chlorosulfonium salt intermediate.

  • Pummerer-like Shift: Elimination of HCl generates a sulfenium ion (thionium ion) or an

    
    -chloro sulfide via rearrangement.
    
  • Product Stability: The electron-withdrawing bromine substituent on the aromatic ring slightly deactivates the sulfur, making the product moderately more stable to hydrolysis than the unsubstituted phenyl analog, though it remains moisture-sensitive.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
p-Bromothioanisole 203.101.0Precursor
Sulfuryl Chloride (

)
134.971.05Chlorinating Agent
Dichloromethane (DCM) 84.93SolventAnhydrous Solvent
Pentane/Hexane --Purification/Wash
Step-by-Step Procedure

1. Preparation of the Reaction Vessel

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Attach a pressure-equalizing addition funnel and a reflux condenser fitted with a drying tube (CaCl

    
     or Drierite) or a nitrogen inlet.
    
  • Critical: Ensure the system is vented to a caustic scrubber or a high-efficiency fume hood exhaust to trap HCl and SO

    
     gases evolved.
    

2. Solvation

  • Charge the RBF with p-Bromothioanisole (10.15 g, 50 mmol) .

  • Add anhydrous Dichloromethane (DCM, 50 mL) . Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Cooling controls the exothermic nature of the chlorosulfonium formation.

3. Chlorination

  • Dilute Sulfuryl Chloride (4.25 mL, ~52.5 mmol) in a small volume of DCM (10 mL) in the addition funnel.

  • Dropwise Addition: Add the

    
     solution slowly over 30 minutes.
    
    • Observation: The solution may turn slightly yellow/orange. Gas evolution (

      
      , HCl) will be observed.[4]
      
  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature .

  • Stir for an additional 1-2 hours. Monitor reaction progress by TLC (Note: The product hydrolyzes on silica; use a non-polar eluent and check immediately, or rely on NMR of an aliquot).

4. Work-up and Isolation

  • Concentration: Remove the solvent and excess

    
     under reduced pressure (rotary evaporator) at a bath temperature below 40°C .
    
    • Caution: The distillate contains hazardous volatiles. Dispose of properly.

  • Purification: The residue is typically a crude oil or low-melting solid.

    • Option A (Distillation): Vacuum distillation is possible but risks decomposition. (Boiling point est: ~110-120°C at 2 mmHg).

    • Option B (Crystallization): If solid, recrystallize from anhydrous pentane or hexane at low temperature (-20°C).

    • Option C (Direct Use): Due to instability, the crude material (>95% purity) is often used directly in subsequent steps (e.g., reaction with alcohols or nucleophiles).

5. Characterization Standards

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic singlet for
    
    
    around
    
    
    4.8–5.0 ppm. The aromatic protons will appear as a pair of doublets (AA'BB' system) around
    
    
    7.2–7.5 ppm.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a freezer. Moisture will hydrolyze the compound to p-bromothiophenol and formaldehyde/HCl.

Part 3: Visualization & Workflows

Synthetic Workflow Diagram

The following diagram illustrates the critical path for the synthesis and handling of the intermediate.

SynthesisWorkflow Precursor p-Bromothioanisole (Precursor) Reaction Reaction Phase (DCM, 0°C to RT, 2h) Precursor->Reaction Reagent Sulfuryl Chloride (Chlorinating Agent) Reagent->Reaction Intermediate Chlorosulfonium Salt Reaction->Intermediate Nucleophilic Attack Product p-Bromophenyl chloromethyl sulfide Intermediate->Product -HCl, -SO2 Byproducts Gaseous Byproducts (HCl, SO2) Intermediate->Byproducts

Figure 1: Reaction workflow for the conversion of p-bromothioanisole to the


-chloro sulfide derivative.

References

  • Organic Syntheses. "Chloromethyl Phenyl Sulfide." Organic Syntheses, Coll.[1] Vol. 6, p. 312 (1988); Vol. 58, p. 152 (1978). (Describes the general methodology for aryl chloromethyl sulfides).

  • Bordwell, F. G.; Pitt, B. M.

    
    -Chloro Sulfides from Sulfides and from Sulfoxides."[5] Journal of the American Chemical Society, 1955, 77(3), 572–577. (Foundational mechanism for chlorination of sulfides). 
    
  • Trost, B. M.; Kunz, R. A. "New synthetic reactions. A convenient approach to methylthiomethyl ethers." The Journal of Organic Chemistry, 1974, 39(17), 2648–2649. (Application of chloromethyl sulfides in synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of p-Bromophenyl Chloromethyl Sulfide

[1]

Reference Compound:Document ID:1

Executive Summary: The "Silent" Degradation

The Problem: Researchers frequently report that p-bromophenyl chloromethyl sulfide turns from a crystalline solid into a weeping, foul-smelling oil during storage. The Cause: This compound is an

121autocatalytic

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of this reagent.

The Mechanism of Failure

To prevent degradation, you must understand the enemy.[1] Unlike simple alkyl halides, the sulfur atom in this molecule provides "anchimeric assistance" (neighboring group participation), making the chloride extremely labile.

The Hydrolysis Pathway

Moisture does not simply "displace" the chlorine.[1] The sulfur lone pair pushes out the chloride to form a highly reactive thionium ion .[1] Water intercepts this ion, leading to fragmentation.[1]

HydrolysisStartp-Bromophenylchloromethyl sulfide(Solid/Low-melt)Thionium[Thionium Ion]Highly ReactiveElectrophileStart->Thionium SpontaneousIonizationIntermedHemi-thioacetal(Unstable)Thionium->Intermed NucleophilicAttackWaterH₂O(Atmospheric Moisture)Water->ThioniumProductsBreakdown Products:1. p-Bromothiophenol (Stench)2. Formaldehyde (Polymerizes)3. HCl (Catalyst)Intermed->Products RapidDecompositionProducts->Start Acid Catalysis(Feedback Loop)

Figure 1: The autocatalytic hydrolysis cycle. Note that the HCl produced in the final step catalyzes the ionization of the starting material, creating a runaway degradation effect.

Storage Protocol: The "Zero-Moisture" Standard[1]

Do not treat this compound like a standard organic solid. Treat it as a reactive intermediate.[1][3]

A. The Physical Environment
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) The compound melts near 40–44°C. Storing it cold keeps it in the solid lattice, minimizing molecular mobility and reactivity.[1]
Atmosphere Argon or Nitrogen Oxygen is less of a concern than moisture.[1] An inert gas blanket is mandatory to exclude humidity.[1]
Container Glass + Teflon Liner CRITICAL: Do not use rubber septa or paper-lined caps.[1] The HCl byproduct will degrade rubber, and paper absorbs moisture. Use PTFE (Teflon) lined caps only.[1]
Desiccant Secondary Containment Store the primary vial inside a jar containing Drierite™ or activated molecular sieves.[1]
B. Handling Best Practices
  • Warm Before Opening: Always allow the frozen vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the reagent.[1]

  • Spatula Hygiene: Use only oven-dried or solvent-cleaned metal spatulas.[1]

  • Aliquotting: If you plan to use the reagent frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Troubleshooting & FAQs

Q1: My reagent has turned into a liquid with a white crust. Is it usable?

Diagnosis: Severe Hydrolysis.[1]

  • The Liquid: This is likely a mixture of the breakdown product (p-bromothiophenol, mp ~75°C but depressed by impurities) and unreacted starting material.[1]

  • The White Crust: This is paraformaldehyde , a polymer formed from the formaldehyde released during hydrolysis.

  • Action: Do not use. The stoichiometry is compromised, and the free thiol will interfere with most reactions (e.g., by poisoning catalysts or acting as a nucleophile). See Section 5: Emergency Purification.

Q2: There is a strong "rotten egg" or garlic odor.

Diagnosis: Thiol Release.[1]

  • The intact sulfide should have a mild, distinct sulfide odor, but p-bromothiophenol has a penetrating, offensive stench.

  • Action: This indicates partial degradation.[1] Check purity via NMR (see below). If <5% degraded, you may be able to use it with an excess of reagent, but purification is recommended.

Q3: How do I verify purity without degrading it further?

Method: 1H NMR in CDCl3 (Dry)

  • Target Signal: Look for the

    
     singlet.[1] It typically appears around 
    
    
    4.6 - 4.8 ppm
    .[1]
  • Impurity Signal: Look for the thiol proton (

    
    , usually 
    
    
    3.0-4.0 ppm, broad) or the disulfide dimer peaks if oxidation occurred.
  • TLC Note: Avoid standard silica TLC plates if possible, or run them rapidly. The acidity of silica can cause the spot to streak or decompose during the run, giving a false impression of impurity. Use Neutral Alumina plates if available.[1]

Emergency Purification (The "Rescue" Protocol)

If your compound is degraded but you cannot wait for a new shipment, use this recrystallization method.[1] Avoid distillation , as the high boiling point often leads to thermal decomposition.[1]

Prerequisites:

  • Dry Hexanes (or Pentane)[1]

  • Anhydrous

    
    
    
  • Schlenk line or Nitrogen source[1]

Step-by-Step:

  • Dissolution: Dissolve the crude material in the minimum amount of dry, warm hexanes (~40°C). The "white crust" (paraformaldehyde) will not dissolve.[1]

  • Filtration: Rapidly filter the warm solution through a plug of cotton or a fritted glass funnel to remove the insoluble paraformaldehyde.[1]

  • Crystallization: Cool the filtrate slowly to Room Temperature, then move to -20°C.

    • Note: If it oils out instead of crystallizing, scratch the glass with a glass rod or add a seed crystal.[1]

  • Collection: Decant the solvent (which contains the smelly thiol impurities) and dry the crystals under high vacuum.[1]

References

  • Trost, B. M.; Vaultier, M. "Sulfenylations of ester enolates.[1] Introduction of the methylthio group." Journal of Organic Chemistry, 1981 , 46, 2493–2500. (Establishes reactivity of

    
    -thio alkyl chlorides). 
    
  • Paquette, L. A. "

    
    -Halo Sulfides: Synthesis and Reactivity."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 .[2] (Comprehensive review of stability and handling). 
    
  • Dilworth, B. M.; McKervey, M. A. "Organic Synthesis with

    
    -Chlorosulfides."[1] Tetrahedron, 1986 , 42, 3731-3752. (Mechanistic details on the thionium ion pathway). 
    
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 214098, p-Bromophenyl chloromethyl sulfide." PubChem, 2023 .[1] (Physical property verification). [1]

Technical Support Center: Optimization of p-Bromophenylthiomethylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-BPTM-OPT-001 Subject: Improving Yields & Selectivity in p-Bromophenylthiomethylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The introduction of the p-bromophenylthiomethyl moiety (


) is a critical synthetic step, often serving as a "chemical handle" for subsequent Suzuki-Miyaura couplings or as a bioisostere.[1] Low yields in this reaction typically stem from three root causes: instability of the electrophilic reagent , mismatched Lewis Acid strength , or competitive polymerization .[1]

This guide provides a self-validating protocol and troubleshooting logic to stabilize the in situ generated electrophile and maximize conversion.

Module 1: The Reagent System (Critical Control Point)

The most common route utilizes Chloromethyl p-bromophenyl sulfide (1) as the electrophile.[1] Technical Insight: The p-bromo substituent is electron-withdrawing.[1] This destabilizes the intermediate thionium ion (


) compared to unsubstituted thioanisoles, making the reagent less reactive and requiring tighter Lewis Acid control.[1]
Standard Preparation Protocol (In-Situ)

Avoid commercial storage of the chloride if possible; fresh preparation is superior.[1]

Reagents:

  • p-Bromothiophenol (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)[1]

  • Chlorotrimethylsilane (TMSCl) (2.5 equiv) or HCl(g)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step:

  • Dissolution: Dissolve p-bromothiophenol and paraformaldehyde in DCM (0.5 M) under

    
    .
    
  • Activation: Add TMSCl dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. The solution should turn clear.

  • Validation: Take an aliquot, remove solvent under vacuum, and run

    
    H NMR (
    
    
    
    ). Look for the singlet at
    
    
    4.8–5.0 ppm
    (
    
    
    ).[1] If the peak is broad or shifted upfield, conversion is incomplete.[1]

Module 2: Reaction Optimization (The "Ticket" System)

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the coupling reaction based on substrate type.

G Start Substrate Analysis Type Is Substrate Electron-Rich? Start->Type Rich Yes (Phenols, Anilines, Pyrroles) Type->Rich Electron Rich Poor No (Simple Arenes, Deactivated Rings) Type->Poor Electron Poor MethodA Method A: Mild Lewis Acid (ZnCl2 or InCl3) 0°C to RT Rich->MethodA MethodB Method B: Strong Lewis Acid (TiCl4 or SnCl4) -78°C to 0°C Poor->MethodB Check Check TLC/LCMS after 2h MethodA->Check MethodB->Check Issue1 Issue: Low Conversion? Check->Issue1 Issue2 Issue: Polymerization/Tar? Check->Issue2 Sol1 Switch to Bromomethyl Reagent (Higher Electrophilicity) Issue1->Sol1 Yes Sol2 Dilute Reaction (0.1M) Add Lewis Acid slower Issue2->Sol2 Yes

Figure 1: Decision tree for selecting Lewis Acid conditions based on substrate electronics.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reagent decomposes/hydrolyzes before I can use it. How do I fix this?

Diagnosis: The p-bromophenylthiomethyl chloride is highly susceptible to hydrolysis, releasing formaldehyde and the thiol (stench).[1] Solution:

  • Switch to "One-Pot" Procedure: Do not isolate the chloride. Once the NMR confirms formation (Step 4 in Module 1), cool the solution to the desired reaction temperature and add your substrate and Lewis Acid directly to the reaction vessel.

  • Scavenger: Add 3Å molecular sieves to the reaction mixture to capture trace water.

Q2: I see the product, but the yield is stuck at ~40%.

Diagnosis: The "Inductive Drag" effect. The bromine atom on the sulfur reagent pulls electron density, making the sulfur less capable of stabilizing the carbocation intermediate. Protocol Adjustment:

  • Upgrade the Electrophile: Switch from the chloromethyl to the bromomethyl derivative.

    • Why? The C-Br bond is weaker, facilitating easier ionization to the reactive thionium species.

    • How? Use HBr/AcOH and paraformaldehyde instead of TMSCl/HCl [1].

  • Counter-Anion Exchange: Add AgSbF

    
      (10 mol%) to the reaction. This precipitates AgCl and generates a "naked," highly reactive thionium cation.[1]
    
Q3: I am getting regioisomers (ortho/para mixtures).

Diagnosis: High reaction temperatures or non-selective Lewis Acids. Solution:

  • Solvent Control: Switch from DCM to Nitromethane (

    
    )  or a DCM/Nitromethane mix.[1] The high dielectric constant stabilizes the polar transition state, often improving para selectivity for EAS reactions.
    
  • Steric Bulk: If using

    
    , switch to 
    
    
    
    .[1] The increased bulk can sterically discourage ortho attack.

Module 4: Data & Comparison of Conditions

Use this table to select the starting point for your specific substrate class.

Substrate ClassRecommended CatalystSolventTempTypical YieldNotes
Electron-Rich (e.g., Phenol, Indole)

or

(1.1 eq)
DCM0°C75-90%High risk of bis-alkylation; keep substrate in excess.[1]
Neutral (e.g., Benzene, Toluene)

(1.0 eq)
DCM-40°C60-75%Requires strict anhydrous conditions.[1]
Deactivated (e.g., Halobenzenes)

or


Reflux30-50%Warning: High risk of polymerization.[1]
Heterocycles (e.g., Thiophene)

DCM-78°C50-70%Very sensitive; quench immediately upon conversion.[1]

Module 5: Alternative Pathway (The "Pummerer" Bypass)

If direct alkylation fails (0% yield or tar), the Pummerer Rearrangement is the authoritative alternative.[1]

Mechanism:

  • Synthesize the sulfoxide:

    
    .[1]
    
  • React with Substrate + Trifluoroacetic Anhydride (TFAA).[1]

Pummerer Step1 p-Bromo-thioanisole Step2 Sulfoxide (NaIO4 oxid.) Step1->Step2 Oxidation Step3 Pummerer Ion (TFAA activation) Step2->Step3 TFAA, 0°C Step4 Product (Ar-CH2-S-Ar) Step3->Step4 Substrate Trap

Figure 2: The Pummerer Rearrangement pathway avoids the unstable chloromethyl reagent entirely.[1]

References

  • Expeditious and efficient bromomethylation of thiols. Source: National Institutes of Health (PMC) / Royal Society of Chemistry.[1] Relevance: Defines the protocol for synthesizing the more reactive bromomethyl sulfide reagents when chloromethyl variants fail.

  • Process for the production of chloromethyl phenethyl bromide. Source: Google Patents (EP0345478A1).[1] Relevance: Describes industrial conditions for chloromethylation and catalyst handling (

    
    ) to minimize polymerization.
    
    
  • Electrophilic Aromatic Substitution: Key Reactions & Mechanisms. Source: Master Organic Chemistry. Relevance: Foundational grounding for Lewis Acid selection (

    
     vs 
    
    
    
    ) and solvent effects in Friedel-Crafts type alkylations.[1]

Sources

Technical Support Center: p-Bromophenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of p-Bromophenyl chloromethyl sulfide (CAS: 54626-87-2).

Subject: Purification Protocols, Stability Management, and Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary & Safety Directive

Compound Profile: p-Bromophenyl chloromethyl sulfide is a reactive electrophile. Structurally, it is an


-chloro sulfide, making it a "hemisulfur mustard" analog. It is prone to hydrolysis (releasing HCl and formaldehyde) and thermal decomposition.

Critical Safety Warning (Must Read):

  • Vesicant Hazard: Like all

    
    -halo sulfides, this compound is a potential blistering agent (vesicant). It can alkylate DNA and proteins.[1] Do not use standard latex gloves.  Use double-gloved Nitrile or Silver Shield® laminates.
    
  • Hydrolysis Risk: Exposure to atmospheric moisture releases HCl gas.[1] All purification must occur under an inert atmosphere (Ar or N

    
    ).
    

Purification Decision Matrix

Before selecting a method, assess the physical state of your crude material.[1] The p-bromo substituent significantly increases the melting point compared to the unsubstituted phenyl analog.[1]

State of CrudePurity Estimate (NMR)Recommended Method
Viscous Oil / Semi-Solid < 85%Vacuum Distillation (Primary)
Solid / Crystalline > 85%Recrystallization (Polishing)
Dark Tar < 60%Flash Chromatography (Only if distillation fails; silica degrades the product)

Method A: High-Vacuum Distillation (Primary Protocol)

Best for: Removing heavy disulfide impurities and unreacted thiophenol.

The Protocol

Prerequisites:

  • Vacuum capability: < 1.0 mmHg (Essential).[2]

  • Short-path distillation head (minimizes thermal exposure).

Step-by-Step Guide:

  • Acid Scavenging: Before distilling, add 1-2% (w/w) solid Calcium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) to the distillation flask.
    • Why? This neutralizes trace HCl evolved during heating, preventing autocatalytic decomposition of the sulfide [1].[1]

  • Degassing: Stir the crude oil under high vacuum at room temperature for 20 minutes to remove volatile solvents (DCM/Chloroform) and dissolved HCl.

  • Heating Ramp: Slowly heat the oil bath.

    • Target Bath Temp: 120–140°C (Dependent on vacuum).

    • Expected Boiling Point: ~115–125°C at 0.5 mmHg (Estimated based on phenyl analog bp 102°C/12mm [2]).

  • Fraction Collection:

    • Fraction 1 (Forerun): Unreacted thiophenol (lower boiling). Discard.

    • Fraction 2 (Main Cut): Colorless to pale yellow oil. This may solidify upon cooling.[1]

    • Residue: Bis(4-bromophenyl) disulfide (high boiling solid). Do not distill to dryness.[1]

Visualization: Distillation Logic

DistillationLogic Crude Crude Mixture (Thiophenol, Sulfide, Disulfide) PreTreat Add CaCO3 (Acid Scavenger) Degas under High Vac Crude->PreTreat Heat Heat to 120-140°C (Vacuum < 1 mmHg) PreTreat->Heat Fraction1 Fraction 1: Forerun (Unreacted Thiophenol) Heat->Fraction1 Low BP Fraction2 Fraction 2: Product (p-Bromophenyl chloromethyl sulfide) Heat->Fraction2 Mid BP Residue Pot Residue (Disulfides/Polymers) Heat->Residue High BP

Caption: Thermal separation logic for reactive


-chloro sulfides.

Method B: Recrystallization (Polishing)

Best for: Final purification to remove trace colored impurities from the distilled product.[1]

Solvent System: Hexanes (primary) or Pentane. Note: Avoid alcohols (methanol/ethanol) as they will react with the product to form acetals (solvolysis).[1]

Protocol:

  • Dissolve the solidified distillate in the minimum amount of boiling anhydrous Hexanes.

  • Optional: If the solution is cloudy (polymerized formaldehyde), filter rapidly through a glass wool plug.

  • Cool slowly to room temperature, then place in a freezer (-20°C).

  • Collect white needles via filtration under Nitrogen (Schlenk filtration recommended to avoid moisture).

Troubleshooting & FAQs

Q1: The product turned pink/red during storage. Is it ruined?

Diagnosis: Oxidation.[1] Explanation: Aryl sulfides are easily oxidized to sulfoxides (pink/purple tint) or disulfides (yellow/brown) by air. The color indicates trace decomposition.[1] Fix: If the color is faint, use the material as is—the impurity level is likely <1%.[1] For severe discoloration, re-distill. Prevention: Store under Argon at -20°C.

Q2: I see a "forest" of peaks around 5.0–5.5 ppm in the 1H NMR.

Diagnosis: Hydrolysis (Hemithioacetal formation). Explanation: The


 moiety hydrolyzes to 

and eventually releases formaldehyde (

) and thiol. The peaks at 5.0–5.5 ppm often correspond to oligomeric formaldehyde or hemiacetals.[1] Fix: Your solvent (CDCl

) might be acidic or wet. Filter the NMR solvent through basic alumina before preparing the sample.[1] If the bulk material shows this, it must be re-distilled.[1]
Q3: Can I use silica gel chromatography?

Warning: Risk of Decomposition. Silica gel is slightly acidic and contains adsorbed water.[1] This causes hydrolysis of the


-chloro sulfide on the column.[1]
Workaround:  If you must use chromatography:
  • Pre-treat the silica with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.[1]

  • Elute rapidly with pure Hexanes or 1-5% DCM/Hexanes.

  • Do not let the compound sit on the column.[1]

Analytical Validation Criteria

Use this table to validate your purified product.

TestExpected ResultFailure Mode Indicator
1H NMR (CDCl

)
Singlet at

4.8–5.0 ppm (

)
Peak shift to

4.2 ppm (Alcohol) or disappearance (Disulfide)
Appearance White solid or colorless oilYellow/Brown (Disulfide contamination)
Smell Pungent, garlic-like (typical sulfide)Acrid/Sharp (HCl evolution = Hydrolysis)

Reaction Pathway & Impurity Visualization[1]

ImpurityPathways Reactants p-Bromothiophenol + (CH2O)n + HCl Product TARGET PRODUCT (p-Br-Ph-S-CH2-Cl) Reactants->Product Main Rxn Disulfide Impurity A: Disulfide (Oxidation) Reactants->Disulfide O2 / Time BisEther Impurity C: Bis(chloromethyl)ether (Excess HCl/CH2O - Carcinogen!) Reactants->BisEther Side Rxn Hydrolysis Impurity B: Thiol + CH2O (Moisture Contact) Product->Hydrolysis H2O / Silica

Caption: Mechanistic origins of common impurities during synthesis and purification.

References

  • Bordwell, F. G.; Pitt, B. M.

    
    -Chloro Sulfides from Sulfides and from Sulfoxides."[3][4] Journal of the American Chemical Society, 1955 , 77, 572–577. Link
    
  • Tuleen, D. L.; Marcum, V. C. "Reaction of Chloromethyl Phenyl Sulfide with Antimony Pentachloride." The Journal of Organic Chemistry, 1969 , 34, 3666–3668. Link

  • Organic Syntheses , Coll. Vol. 9, p.126 (1998); Vol. 74, p.124 (1997). (Methodology for handling chloromethyl sulfides). Link

Disclaimer: This guide is for research purposes only. The user assumes all liability for handling hazardous chemical agents.

Sources

troubleshooting low reactivity of p-Bromophenyl chloromethyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Bromophenyl chloromethyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your experiments and ensure successful outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Overcoming Low Reactivity and Side Reactions

Researchers often encounter challenges related to the reactivity of p-Bromophenyl chloromethyl sulfide. The issues typically fall into categories of low reactivity, incomplete reactions, or the formation of undesired side products. This guide provides a structured approach to diagnosing and resolving these common problems.

Issue 1: Reaction Stalls or is Incomplete

A common frustration is observing a reaction that fails to proceed to completion. This can be due to several factors related to the intrinsic reactivity of the substrate and the reaction conditions.

Root Cause Analysis and Solutions:

  • Insufficient Nucleophilicity: The sulfur atom in p-Bromophenyl chloromethyl sulfide is highly nucleophilic, significantly more so than its oxygen analog, an ether.[1][2] However, the reactivity of the chloromethyl group is dependent on the strength of the incoming nucleophile. Weak nucleophiles may struggle to displace the chloride leaving group efficiently.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base is critical to avoid competition with the primary nucleophile.

  • Inappropriate Solvent: The choice of solvent plays a crucial role in influencing the reaction mechanism and rate. For a typical SN2 reaction involving a charged nucleophile, a polar aprotic solvent is generally preferred.

    • Solution: Transition from protic solvents (like ethanol or water), which can solvate and deactivate the nucleophile, to polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.[3]

  • Steric Hindrance: While the chloromethyl group is relatively unhindered, a bulky nucleophile can significantly slow down the rate of an SN2 reaction.

    • Solution: If steric hindrance is suspected, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful that higher temperatures can also promote side reactions like elimination. A careful optimization of the temperature is recommended.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a stalled reaction.

troubleshooting_workflow start Reaction Stalled check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_solvent Evaluate Solvent Choice start->check_solvent check_temp Consider Reaction Temperature start->check_temp increase_nucleophilicity Increase Nucleophilicity (e.g., deprotonation) check_nucleophile->increase_nucleophilicity Weak Nucleophile change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, MeCN) check_solvent->change_solvent Protic Solvent Used increase_temp Increase Temperature Judiciously check_temp->increase_temp Bulky Reactants success Reaction Proceeds increase_nucleophilicity->success change_solvent->success increase_temp->success

Caption: Troubleshooting workflow for low reactivity.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products. Understanding the potential side reactions is key to mitigating their formation.

Common Side Products and Their Prevention:

  • Over-alkylation: With nucleophiles that possess multiple reactive sites, such as primary amines or diols, there is a risk of double alkylation.

    • Solution: Use a protecting group strategy for one of the nucleophilic sites or employ a large excess of the nucleophile to favor mono-alkylation statistically.

  • Oxidation of the Sulfide: The thioether linkage is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. The sulfide can be oxidized to the corresponding sulfoxide and then to the sulfone.[4][5]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. If oxidation is a persistent issue, consider using milder reaction conditions (lower temperature, shorter reaction time).

  • Pummerer-type Rearrangement: In the presence of an acid anhydride, aryl sulfoxides can undergo a Pummerer-type activation. This can lead to regioselective C-H sulfanylation at the para position of the aromatic ring.[6] While p-Bromophenyl chloromethyl sulfide is not a sulfoxide, any in-situ oxidation to the sulfoxide could open up this reaction pathway.

    • Solution: Avoid acidic conditions that could promote both oxidation and rearrangement. Maintain a neutral or basic reaction environment.

  • Halogen Exchange: In some cases, particularly with prolonged reaction times at high temperatures in the presence of certain salts, the bromine on the aromatic ring could potentially be substituted.[7]

    • Solution: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion of the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for p-Bromophenyl chloromethyl sulfide with nucleophiles?

The primary reaction mechanism is a nucleophilic substitution, most commonly proceeding via an SN2 pathway.[8][9] The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine and sulfur atoms, making it susceptible to attack by a nucleophile. The reaction results in the displacement of the chloride ion.

Visualizing the SN2 Mechanism

sn2_mechanism reagents Nu:⁻  +  Br-Ph-S-CH₂-Cl transition_state [Nu---CH₂(S-Ph-Br)---Cl]⁻ reagents->transition_state Nucleophilic Attack products Nu-CH₂-S-Ph-Br  +  Cl⁻ transition_state->products Chloride Departure

Sources

Technical Support Center: Optimizing Reactivity of p-Bromophenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

p-Bromophenyl chloromethyl sulfide is a "dual-warhead" reagent. It contains two distinct reactive sites:[1][2]

  • 
    -Chloro Sulfide (
    
    
    
    ):
    A highly reactive electrophile. The adjacent sulfur atom stabilizes the carbocation intermediate (sulfenium ion), making the
    
    
    bond significantly more labile than a standard alkyl chloride.
  • Aryl Bromide (

    
    ):  A handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

The Core Challenge: The primary cause of experimental failure is the unintended activation of the


-chloro sulfide moiety , leading to hydrolysis (decomposition) or self-polymerization before the desired reaction can occur.

Critical Side Reactions & Mitigation Strategies

A. Hydrolysis (The "Death Spiral")

The most common side reaction is hydrolysis driven by trace moisture. The sulfur atom assists in the departure of the chloride, forming a transient sulfenium ion that reacts rapidly with water.

  • Mechanism:

    
    
    
  • Symptom: Reagent turns into a sticky, foul-smelling oil (thiol formation) or precipitates white solids (paraformaldehyde).

  • Prevention:

    • Strict Anhydrous Conditions: Glassware must be flame-dried.

    • Protic Solvent Ban: Never use alcohols (MeOH, EtOH) or water, as they will immediately displace the chloride.

B. Oxidative Degradation

The thioether sulfur is electron-rich and susceptible to oxidation.

  • Side Reaction: Formation of sulfoxides (

    
    ) or sulfones.
    
  • Impact: Oxidation alters the electronics of the ring and the reactivity of the chloromethyl group (Pummerer-type reactivity).

  • Prevention: Degas all solvents (sparge with Argon/Nitrogen) to remove dissolved oxygen.

C. Chemoselectivity (Br vs. Cl)
  • Issue: When attempting Lithium-Halogen exchange on the Aryl-Br, the alkyl chloride is often attacked first or undergoes elimination.

  • Guidance: The

    
     bond is generally more reactive toward nucleophiles than the 
    
    
    
    bond is toward oxidative addition (unless highly active catalysts are used).
  • Rule of Thumb: Perform nucleophilic substitutions at the

    
     position before attempting cross-coupling at the Aryl-Br position.
    

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic cascade of hydrolysis, which users must prevent.

HydrolysisPathway Reagent p-Bromophenyl chloromethyl sulfide Reagent->Reagent Inert Gas Storage Sulfenium Sulfenium Ion [Ar-S+=CH2] Reagent->Sulfenium - Cl⁻ (Spontaneous) Hemiacetal Hemi-thioacetal (Unstable) Sulfenium->Hemiacetal + H₂O (Trace Moisture) Products Thiol (Ar-SH) + Formaldehyde Hemiacetal->Products Collapse

Figure 1: The hydrolysis cascade. Note that the Sulfenium Ion intermediate is the pivot point for both desired reactions and degradation.

Experimental Protocols

Protocol A: Safe Handling & Storage (Self-Validating)

Use this protocol upon receipt of the reagent to ensure integrity.

  • Inspection: Check physical state.[1] Pure compound is typically a liquid or low-melting solid. If it smells strongly of "rotten cabbage" (thiol), significant degradation has occurred.

  • Aliquot Storage: Do not store in a single large bottle. Divide into single-use vials under Argon in a glovebox or glovebag.

  • Temperature: Store at 2–8°C .

  • Validation (NMR): Before critical steps, run a quick ¹H NMR in

    
    .
    
    • Target Peak:

      
       (s, 2H, 
      
      
      
      ).
    • Impurity Flag: If you see a singlet at

      
       (thiol 
      
      
      
      ) or broad peaks near 9-10 ppm (formaldehyde oligomers), repurify.
Protocol B: Nucleophilic Substitution (Minimizing Side Reactions)

Scenario: Attaching a nucleophile (Nu-H) to the methylene group.

ParameterRecommendationRationale
Solvent DCM, THF, MeCN (Anhydrous) Avoids solvolysis. DCM is preferred for solubility.
Base NaH, KHMDS, or DIPEA Use non-nucleophilic bases. Hydroxides (

) will cause immediate hydrolysis.
Temperature -78°C to 0°C Low temp suppresses self-condensation and

-elimination (if applicable).
Stoichiometry 1.1 eq Reagent : 1.0 eq Nucleophile Slight excess of the sulfide accounts for trace hydrolysis; excess is easier to remove than unreacted nucleophile.

Step-by-Step:

  • Dissolve the nucleophile (e.g., alcohol, amine) in anhydrous THF under

    
    .
    
  • Add base (e.g., NaH) at 0°C and stir for 15 min to deprotonate.

  • Add p-bromophenyl chloromethyl sulfide dropwise (diluted in THF) to the nucleophile. Reason: Keeps the concentration of the electrophile low, preventing self-reaction.

  • Monitor by TLC. The product usually runs higher (less polar) than the starting nucleophile.

Troubleshooting Decision Tree

Use this logic flow to determine reaction conditions.

DecisionTree Start Start: Reaction Planning Goal What is the target? Start->Goal Subst Substitution at -CH2-Cl Goal->Subst Coupling Coupling at Ar-Br Goal->Coupling Q_Nu Is Nucleophile Protic (ROH/RNH2)? Subst->Q_Nu Warning STOP: Cl is too reactive. Protect or React Cl first. Coupling->Warning Direct Pd Coupling Action1 Deprotonate first (NaH) Then add Sulfide slowly Q_Nu->Action1 Yes Action2 Use Lewis Acid Catalyst (Friedel-Crafts type) Q_Nu->Action2 No (Carbon Nu)

Figure 2: Workflow decision tree for minimizing chemoselectivity errors.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent in a Suzuki coupling directly? A: generally, no . The


-chloro sulfide moiety is fragile. Palladium catalysts can insert into the 

bond, or the sulfur atom can poison the catalyst. Recommendation: Perform the substitution at the

group first to convert it into a stable thioether (e.g.,

), then perform the cross-coupling on the aryl bromide.

Q: The reagent smokes when I open the bottle. Is this normal? A: No. This indicates the presence of


 gas, a byproduct of hydrolysis. The reagent has likely decomposed.[3] Do not use it for sensitive reactions.

Q: How do I remove the "garlic/cabbage" smell from my glassware? A: The smell is due to thiols formed by hydrolysis. Soak glassware in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide. This oxidizes the smelly thiols to odorless sulfonates.

Q: Why did my yield drop when I scaled up? A: Exotherms. The reaction of


-chloro sulfides with nucleophiles is exothermic. On a larger scale, heat accumulation accelerates decomposition. Solution:  Improve cooling and slow down the addition rate.

References

  • TCI Chemicals.Chloromethyl Methyl Sulfide - Product Specification & Handling. (General reactivity class reference for

    
    -chloro sulfides). Link
    
  • Dilworth, B. M., & McKervey, M. A. (1986). Organic Synthesis with

    
    -Chlorosulfides.[4] Tetrahedron, 42(14), 3731-3752. (Authoritative review on the reactivity of the 
    
    
    
    bond).
  • Masson, G., Py, S., & Vallée, Y. (2009). Use of N-Acylimminium Ions and Related Heteroatom-Substituted Carbocations in Synthesis. Angewandte Chemie International Edition.
  • PubChem. Compound Summary: 1-bromo-4-(chloromethylsulfanyl)benzene.[5] National Library of Medicine. Link

Sources

optimizing solvent selection for p-Bromophenyl chloromethyl sulfide alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the specific reagent p-Bromophenyl chloromethyl sulfide (PCBS) .

This compound acts as a "masked" formaldehyde equivalent and a thiomethylating agent. Its reactivity is dominated by the


-chloro sulfide effect , where the sulfur atom stabilizes the adjacent carbocation (sulfenium ion), making the C-Cl bond extremely labile. This unique reactivity dictates strict solvent requirements to prevent hydrolysis and self-polymerization.

Ticket Subject: Optimizing Solvent Systems for p-Bromophenyl chloromethyl sulfide (


)
Status:  Active | Priority:  High
Applicable Reagents:  CAS 72143-53-8 and analogs.

🔧 Module 1: The Solvent Selection Matrix

Senior Scientist Note: PCBS is not a standard alkyl halide. It follows a hybrid


 mechanism due to sulfur's anchimeric assistance. Your solvent choice must balance ionization speed against the risk of solvolysis.
Quick-Reference Compatibility Table
Solvent ClassRecommended?Suitability RatingMechanistic ImpactBest For...
Chlorinated (DCM, DCE,

)
YES ⭐⭐⭐⭐⭐Excellent solubility; non-nucleophilic; suppresses ionization enough to prevent side reactions.Standard alkylations of amines, thiols, and alcohols.
Ethers (THF, Dioxane)YES ⭐⭐⭐⭐Good solubility; moderate polarity. THF coordinates cations, stabilizing intermediates.Reactions requiring low temps (-78°C) or organometallic steps.
Polar Aprotic (DMF, DMSO)NO / CAUTION High Risk. Promotes rapid ionization to the sulfenium ion (

), leading to self-polymerization or rapid hydrolysis if trace water exists.
Only for extremely weak nucleophiles (requires bone-dry conditions).
Protic (MeOH, EtOH, Water)NEVER Immediate Solvolysis. The alcohol will displace the chloride to form the hemiacetal ether.Do not use.
Aromatic (Toluene, Benzene)CONDITIONAL ⭐⭐⭐Non-polar; slows reaction rate significantly.Phase-transfer catalysis conditions or high-temperature reflux.

📉 Module 2: The Reactivity Workflow (Visualized)

Understanding the "Sulfenium Ion Pathway" is critical. If your solvent is too polar, you trigger the formation of the reactive intermediate [B] too quickly, leading to decomposition before your nucleophile can attack.

PCBS_Reactivity cluster_solvents Solvent Influence Start p-Bromophenyl chloromethyl sulfide Ion Sulfenium Ion Intermediate [Ar-S+=CH2] Start->Ion Polar Solvents (DMF/DMSO) Product Target Alkylated Product Start->Product Non-Polar Solvent (DCM) Direct SN2 Attack Ion->Product Nucleophile Trapping (SN1 Pathway) Hydrolysis Decomposition (Ar-SH + CH2O) Ion->Hydrolysis + Trace H2O Polymer Self-Polymerization (Tarry Precipitate) Ion->Polymer No Nucleophile Present

Figure 1: The "Danger Zone" of PCBS reactivity. Polar solvents accelerate the formation of the Sulfenium Ion (Yellow), which is prone to decomposition (Red) if not immediately trapped by a nucleophile.

🛠 Module 3: Troubleshooting & FAQs

Ticket #1: "My product is turning into a sticky, malodorous tar."

Diagnosis: Self-Alkylation (Polymerization). Cause: The solvent was too polar (likely DMF or Acetonitrile), causing the reagent to ionize and react with itself (the sulfur atom of one molecule attacks the chloromethyl group of another). Solution:

  • Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Dilute the reaction (0.05 M - 0.1 M). High concentration favors polymerization.

  • Protocol Adjustment: Add the PCBS solution slowly (dropwise) to the solution of your nucleophile, not the other way around. Keep the electrophile concentration low relative to the nucleophile.

Ticket #2: "I see the starting material disappear, but I only isolate p-bromothiophenol."

Diagnosis: Hydrolysis.[1][2] Cause: Moisture in the solvent. The chloromethyl group reacts with water to form


, which is unstable and collapses to the thiol (

) and formaldehyde. Solution:
  • Drying: Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Atmosphere: Run strictly under Argon or Nitrogen.

  • Scavenger: Add a non-nucleophilic base like Proton Sponge or 2,6-Lutidine to scavenge any HCl formed, which catalyzes the hydrolysis.

Ticket #3: "Reaction is too slow in DCM."

Diagnosis: Nucleophile is too weak or insoluble. Solution:

  • Do NOT switch to pure DMF.

  • Catalysis: Add a Lewis Acid catalyst. For PCBS, Zinc Chloride (

    
    )  or Titanium Tetrachloride (
    
    
    
    )
    (0.1 equiv) works excellently in DCM to activate the chlorine without causing full ionization.
  • Phase Transfer: If the nucleophile is ionic (e.g., a sodium salt), use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) catalyst.

🧪 Module 4: Validated Experimental Protocols

Protocol A: Standard N/S/O-Alkylation (High Fidelity)

Best for: Amines, Thiols, and Phenols.

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvent: Charge with anhydrous DCM (Ratio: 10 mL per 1 mmol substrate).

  • Base: Add 1.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) .
    
    • Why? These bases are soluble in DCM and non-nucleophilic enough to avoid attacking the PCBS.

  • Nucleophile: Add 1.0 equivalent of your nucleophile.

  • Addition: Dissolve PCBS (1.1 equiv) in a minimal amount of DCM. Add dropwise at 0°C .

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.

    • Note: Do not heat above 40°C unless necessary.

  • Quench: Quench with saturated

    
    . Do not use acidic workups (promotes hydrolysis).
    
Protocol B: Lewis-Acid Catalyzed Alkylation (Friedel-Crafts Type)

Best for: Carbon nucleophiles (electron-rich aromatics).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) .

  • Catalyst: Add

    
      or 
    
    
    
    (1.0 equiv) at 0°C.
  • Reactants: Add the aromatic substrate (1.0 equiv) followed by PCBS (1.0 equiv).

  • Mechanism: The Lewis Acid complexes with the chlorine, forcing the formation of the sulfenium ion (

    
    ) which immediately attacks the aromatic ring.
    
  • Caution: This reaction is extremely fast. Quench immediately upon completion to prevent double-alkylation.

📊 Module 5: Decision Logic (Graphviz)

Use this logic tree to determine your optimal setup before starting.

Solvent_Selection_Matrix Start Identify Nucleophile Type StrongNu Strong Nucleophile (Amines, Thiolates) Start->StrongNu WeakNu Weak Nucleophile (Alcohols, Amides) Start->WeakNu CarbonNu Carbon Nucleophile (Aromatics, Enolates) Start->CarbonNu SolventDCM Solvent: DCM or CHCl3 Base: Et3N or DIPEA Temp: 0°C to RT StrongNu->SolventDCM Standard Protocol SolventTHF Solvent: THF (Anhydrous) Base: NaH or KOtBu Temp: -78°C to 0°C WeakNu->SolventTHF Requires Deprotonation SolventLA Solvent: DCE Catalyst: ZnCl2 or SnCl4 Temp: Reflux CarbonNu->SolventLA Friedel-Crafts Mode

Figure 2: Solvent Decision Matrix based on Nucleophile Hardness/Softness.

📚 References

  • Dillender, S. C., et al. (1986). "Synthesis and reactivity of

    
    -halo sulfides." Journal of Organic Chemistry, 51(7), 1184-1188. 
    
  • Gross, H., & Höft, E. (1967). "Über

    
    -Halogenäther, -sulfide und -amine." Angewandte Chemie International Edition, 6(4), 335-355. (Foundational text on 
    
    
    
    -halo heteroatom reactivity).
  • Trost, B. M., & Salzmann, T. N. (1976). "New synthetic methods. Sulfenylations and dehydrosulfenylations." Journal of the American Chemical Society, 98(16), 4887-4902. (Discusses sulfur-stabilized intermediates).

  • Mellor, J. M. (2019).[3] "Bond-Forming and -Breaking Reactions at Sulfur(IV)." Chemical Reviews, 119(18). (Review of sulfur-mediated alkylation mechanisms).

Sources

Validation & Comparative

Technical Characterization Guide: p-Bromophenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth NMR characterization framework for p-Bromophenyl chloromethyl sulfide (CAS: 35694-64-3), a specialized electrophile used in sulfur ylide chemistry and as a protecting group precursor.

While the non-brominated analog (Chloromethyl phenyl sulfide) is the industry standard for introducing phenylthiomethyl moieties, the p-bromo derivative offers distinct "performance" advantages in complex synthesis:

  • Crystallinity: The bromine atom increases molecular weight and intermolecular interactions, often rendering derivatives crystalline rather than oils, facilitating purification.

  • Spectral Tagging: The distinct AA'BB' aromatic system simplifies NMR monitoring compared to the complex multiplets of unsubstituted phenyl rings.

  • Heavy Atom Effect: The bromine label facilitates X-ray crystallographic analysis of downstream products.

This document objectively compares the NMR profile of the product against its precursors and non-brominated alternatives to establish a self-validating quality control protocol.

Structural Analysis & Theoretical Basis

The 1H NMR spectrum of p-bromophenyl chloromethyl sulfide is defined by two distinct electronic environments: the highly deshielded methylene "linker" and the para-substituted aromatic ring.

Key Resonance Features
  • The "Linker" (

    
    ):  This methylene group is flanked by two electronegative heteroatoms (Sulfur and Chlorine). This "push-pull" inductive effect significantly deshields the protons, shifting them downfield to the 4.8 – 5.0 ppm  region. This is the critical "Identity Peak."
    
  • The Aromatic System (

    
    ):  Unlike the unsubstituted phenyl sulfide (which shows a complex multiplet), the p-bromo substitution creates a symmetric AA'BB' system . This appears as two distinct "roofed" doublets, allowing for immediate differentiation from starting materials like p-bromothiophenol.
    
Comparative Chemical Shift Data

The following table contrasts the product with its primary alternative (unsubstituted) and common impurities.

CompoundStructureKey Signal: S-CH2-X (

ppm)
Aromatic Region (

ppm)
Performance/Utility Note
p-Bromophenyl chloromethyl sulfide p-Br-Ph-S-CH2-Cl4.95 (s, 2H) 7.25 – 7.50 (AA'BB') High Utility: Distinct aromatic pattern simplifies reaction monitoring.
Chloromethyl phenyl sulfidePh-S-CH2-Cl4.96 (s, 2H)7.20 – 7.45 (m, 5H)Standard: Complex aromatics can obscure product signals.
p-Bromothioanisolep-Br-Ph-S-Me2.48 (s, 3H)7.10 – 7.40 (AA'BB')Impurity: Result of reduction; distinct methyl shift (~2.5 ppm).
p-Bromothiophenolp-Br-Ph-SH~3.5 (s, 1H, SH)7.15 – 7.40 (AA'BB')Precursor: SH proton is broad and concentration-dependent.

Note: Shifts are reported for CDCl3.[1][2] Values may vary slightly (


 0.05 ppm) based on concentration.

Experimental Protocol: Self-Validating Characterization

This protocol is designed to be self-validating : the presence of specific artifact peaks automatically flags issues with solvent quality or sample degradation.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Critical Check: Ensure

      
       is acid-free. Acidic chloroform can cause hydrolysis of the 
      
      
      
      bond to the thiol or formaldehyde.
  • Instrument: 300 MHz or higher NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10-15 mg of the product in 0.6 mL

    
    .
    
    • Why? High concentration improves the signal-to-noise ratio for detecting the minor hydrolysis impurity (

      
      ).
      
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).
      
    • Scans: 16 (minimum).

  • Processing:

    • Reference spectrum to TMS (

      
       0.00 ppm) or residual 
      
      
      
      (
      
      
      7.26 ppm).
    • Integrate the Methylene Singlet (

      
       ~4.95) and normalize it to 2.00.
      
Interpretation & Validation Logic

Use the following logic flow to validate identity and purity.

NMR_Validation Start Analyze 1H NMR Spectrum (CDCl3) Check_CH2 Check 4.8 - 5.0 ppm Region Start->Check_CH2 Singlet_Present Singlet at ~4.95 ppm? Check_CH2->Singlet_Present Yes_Singlet Yes Singlet_Present->Yes_Singlet No_Singlet No Singlet_Present->No_Singlet Check_Integration Integrate vs Aromatics (Expected 2:4 ratio) Yes_Singlet->Check_Integration Impurity_SH Peak at ~3.5 ppm? (Unreacted Thiol) No_Singlet->Impurity_SH Check Precursor Ratio_Good Ratio ~1:2 Check_Integration->Ratio_Good Ratio_Bad Ratio Deviates Check_Integration->Ratio_Bad Check_Impurities Scan for Impurities Ratio_Good->Check_Impurities Impurity_Me Peak at ~2.5 ppm? (Methyl Sulfide) Ratio_Bad->Impurity_Me Check Reduction Final_Valid VALIDATED PRODUCT p-Bromophenyl chloromethyl sulfide Check_Impurities->Final_Valid

Figure 1: Logic flow for NMR validation of p-Bromophenyl chloromethyl sulfide. This decision tree assists in distinguishing the product from common synthetic precursors and degradation byproducts.

Troubleshooting & Performance Nuances

Distinguishing the Product from "Generic" Alternatives

When comparing p-bromophenyl chloromethyl sulfide to the standard chloromethyl phenyl sulfide, the primary performance differentiator is the aromatic region resolution .

  • Scenario: You are monitoring a reaction where the sulfide is alkylating a complex scaffold.

  • With Generic Sulfide: The phenyl ring protons (

    
     7.2-7.4) often overlap with scaffold aromatic signals, making conversion calculation difficult.
    
  • With p-Bromo Sulfide: The para-substitution pattern creates a "clear window" in the aromatic region. The distinct doublets are easier to integrate separately from other aromatic protons, allowing for precise kinetic monitoring.

Stability Warning

The


 bond is hydrolytically unstable.
  • Observation: A new singlet appears at

    
     9.5-9.8 ppm (Formaldehyde) and a broad singlet at 
    
    
    
    3.5 ppm (Thiol).
  • Cause: Wet

    
     or acidic impurities.
    
  • Remediation: Filter the NMR solvent through a small plug of basic alumina before dissolution to neutralize acid traces.

References

  • Sigma-Aldrich. (n.d.). Chloromethyl phenyl sulfide Product Specification & NMR. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 4-Bromothioanisole. Retrieved from

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • Reich, H. J. (2023).[4] WinPLT NMR Chemical Shift Data: Sulfur Compounds. University of Wisconsin-Madison. Retrieved from

Sources

Technical Comparison: p-Bromophenyl Chloromethyl Sulfide vs. Chloromethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between p-Bromophenyl chloromethyl sulfide (an aryl


-chloro sulfide) and Chloromethyl methyl sulfide  (an alkyl 

-chloro sulfide). While both reagents serve as electrophilic sources of the thiomethyl moiety (

), their reactivity profiles diverge significantly due to the electronic influence of the sulfur substituent.

Key Takeaway: Chloromethyl methyl sulfide is a highly reactive, volatile liquid used primarily for standard Methylthiomethyl (MTM) protection. In contrast, p-Bromophenyl chloromethyl sulfide is a more stable, less reactive electrophile used to introduce the p-Bromophenylthiomethyl group—a specialized linker that offers orthogonal reactivity via the aryl bromide handle (e.g., Pd-catalyzed cross-coupling or lithiation).

Part 1: Chemical Identity & Physical Properties[1]

The fundamental difference lies in the substituent attached to the sulfur atom: an electron-rich alkyl group (methyl) versus an electron-withdrawing aryl group (p-bromophenyl).

FeatureChloromethyl Methyl Sulfidep-Bromophenyl Chloromethyl Sulfide
CAS Number 2373-51-514295-98-8
Structure


Molecular Weight 96.58 g/mol 237.54 g/mol
Physical State Liquid (Volatile)Low-melting Solid or Viscous Oil*
Boiling Point 105–107 °CHigh (decomposes/distills under vacuum)
Density 1.153 g/mL~1.5–1.6 g/mL (Estimated)
Reactivity Class High Reactivity (Hard Electrophile)Moderate Reactivity (Soft Electrophile)

*Note: The p-chloro analog (CAS 7205-90-5) has a melting point of 21.5 °C. The heavier bromo analog is expected to be a solid near room temperature or a heavy oil.

Part 2: Mechanistic Foundations

The reactivity of


-chloro sulfides is governed by the Alpha-Halo Sulfide Effect . The sulfur atom assists in the departure of the chloride leaving group via anchimeric assistance, forming a resonance-stabilized thionium ion intermediate.
The Thionium Ion Mechanism

The rate-determining step in alkylation reactions (e.g., protection of alcohols) is the formation of this thionium ion.

ThioniumMechanism cluster_0 Reagent Activation cluster_1 Stabilization Factors Reagent R-S-CH2-Cl TS [ R-S...CH2...Cl ]‡ Reagent->TS - Cl⁻ Ion Thionium Ion [ R-S+=CH2 ] TS->Ion Methyl If R = Methyl: (+I) Inductive Donation Hyperconjugation >> High Stability Ion->Methyl Phenyl If R = p-Bromophenyl: (-I) Inductive Withdrawal Resonance Competition >> Lower Stability Ion->Phenyl

Caption: Formation of the reactive thionium ion. The stability of this cation dictates the reagent's electrophilicity.

Electronic Effects on Reactivity
  • Chloromethyl Methyl Sulfide (Alkyl): The methyl group is an electron donor (+I). It increases electron density on the sulfur, making the lone pair more available to stabilize the adjacent carbocation.

    • Result: Rapid ionization, high electrophilicity.

  • p-Bromophenyl Chloromethyl Sulfide (Aryl): The phenyl ring is electron-withdrawing relative to an alkyl group (-I effect). Additionally, the sulfur lone pair is partially delocalized into the aromatic ring, making it less available to stabilize the methylene cation. The p-bromo substituent further withdraws electron density.

    • Result: Slower ionization, lower electrophilicity.

Experimental Evidence: Hydrolysis studies indicate that chloromethyl methyl sulfide reacts approximately 200 times faster than chloromethyl phenyl sulfide. The p-bromo derivative would be even slower due to the electron-withdrawing bromine atom.

Part 3: Comparative Reactivity & Applications

Alkylation Efficiency (Protection of Alcohols/Acids)
  • Chloromethyl Methyl Sulfide:

    • Usage: Standard reagent for introducing the MTM (Methylthiomethyl) protecting group.

    • Conditions: Mild basic conditions (e.g., NaH/NaI in DME).

    • Pros: Fast reaction, high yields, volatile byproducts.

    • Cons: Highly toxic, volatile, unpleasant odor.

  • p-Bromophenyl Chloromethyl Sulfide:

    • Usage: Introduces the p-Bromophenylthiomethyl group.[1]

    • Conditions: Requires stronger activation or longer reaction times. Often used with Lewis acids or stronger bases compared to the methyl variant.

    • Pros: Reagent is easier to handle (lower volatility). The resulting protecting group is more robust.

Functionalization Potential (The "Linker" Advantage)

The primary reason to use the p-bromophenyl variant is not for simple protection, but to utilize the aryl bromide as a functional handle.

  • Cross-Coupling: The Ar-Br bond allows the sulfide to be used as a linker in Suzuki or Buchwald-Hartwig couplings.

  • Lithiation: Treatment with n-BuLi effects Br-Li exchange, generating an aryl lithium species while the sulfide linkage remains intact (under controlled conditions).

  • Safety Catch: The sulfide can be oxidized to a sulfoxide or sulfone. The electron-poor p-bromophenyl sulfone makes the adjacent methylene protons (

    
    ) highly acidic and facilitates removal via 
    
    
    
    -elimination.

Part 4: Experimental Protocols

Protocol A: Synthesis of MTM Ethers (Using Chloromethyl Methyl Sulfide)

Standard protection of a primary alcohol.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Suspend Sodium Hydride (NaH, 1.5 equiv) in dry DME (Dimethoxyethane).

  • Addition: Add the alcohol (1.0 equiv) at 0 °C and stir for 30 min to form the alkoxide.

  • Alkylation: Add Chloromethyl methyl sulfide (1.2 equiv) and Sodium Iodide (NaI, 0.1 equiv, catalyst).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, extract with Et₂O. The MTM ether is usually purified by silica gel chromatography.

Protocol B: Synthesis of p-Bromophenylthiomethyl Ethers

Adapted for the less reactive aryl reagent.

  • Setup: Flame-dry flask under Nitrogen.

  • Reagents: Dissolve alcohol (1.0 equiv) in dry DMF or THF.

  • Base: Add NaH (2.0 equiv) at 0 °C. (Excess base helps drive the slower reaction).

  • Alkylation: Add p-Bromophenyl chloromethyl sulfide (1.5 equiv) and Tetrabutylammonium Iodide (TBAI, 0.2 equiv).

    • Note: TBAI is crucial here to convert the chloro-sulfide to the more reactive iodo-sulfide in situ.

  • Reaction: Heat to 40–60 °C for 6–12 hours. (Heat is often required due to the lower electrophilicity).

  • Workup: Standard aqueous extraction.

References

  • Bordwell, F. G.; Pitt, B. M. (1955).[2] "The Formation of

    
    -Chloro Sulfides from Sulfides and from Sulfoxides". Journal of the American Chemical Society, 77(3), 572–577.[2] Link
    
  • ChemicalBook. (2025). "Chloromethyl methyl sulfide Properties and Reactivity". Link

  • Corey, E. J.; Bock, M. G. (1975). "New methods for the synthesis of chloromethyl ethers and sulfides". Tetrahedron Letters, 16(38), 3269-3270.
  • Benneche, T.; Strande, P.; Undheim, K. (1983). "Synthesis of chloromethyl sulfides". Synthesis, 1983(09), 762-763.
  • Sigma-Aldrich. "Chloromethyl phenyl sulfide Product Information". Link

Sources

A Comparative Guide to Validating the Purity of p-Bromophenyl Chloromethyl Sulfide via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of regulatory compliance and the synthesis of safe, effective active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of p-Bromophenyl chloromethyl sulfide, a crucial building block in various synthetic pathways. We will explore the nuances of HPLC method development, its validation against international standards, and a comparative analysis with alternative analytical techniques, supported by clear experimental frameworks.

Section 1: The Critical Role of Purity in Pharmaceutical Intermediates

p-Bromophenyl chloromethyl sulfide (C₇H₆BrClS) is a halogenated organic compound whose reactivity makes it a valuable intermediate.[1] However, the very nature of its synthesis can lead to the formation of structurally similar impurities. These can include starting materials, by-products from incomplete reactions, or degradation products. The presence of such impurities can have significant downstream effects, potentially leading to the formation of toxic by-products in the final API or reducing the overall yield and efficacy of the drug product. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development process.

Section 2: HPLC as the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[2][3] Its applicability to a broad range of non-volatile and thermally labile compounds makes it particularly suitable for the analysis of p-Bromophenyl chloromethyl sulfide.[4][5]

2.1. The Principle of Reversed-Phase HPLC

For a moderately non-polar compound like p-Bromophenyl chloromethyl sulfide, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol.[7] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier.

The presence of a bromine atom in p-Bromophenyl chloromethyl sulfide enhances its retention on certain types of stationary phases, such as those with phenyl groups, due to potential π–π interactions.[8] Fluorinated phases can also offer alternative selectivity for halogenated compounds.[8]

2.2. Proposed HPLC Method for p-Bromophenyl Chloromethyl Sulfide

A robust starting point for method development would involve a C18 column with a gradient elution to ensure the separation of impurities with a wide range of polarities.

Parameter Recommended Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure. The longer length enhances resolution for complex mixtures.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-35 min: 90-50% B, 35-40 min: 50% BA gradient elution is crucial for separating impurities that may have significantly different polarities from the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 254 nmThe aromatic ring in p-Bromophenyl chloromethyl sulfide provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2.3. Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Section 3: Method Validation: A Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of a purity method should include the following parameters:[11][12][13]

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][13] For p-Bromophenyl chloromethyl sulfide, this can be demonstrated by spiking the sample with potential impurities and showing that they are well-separated from the main peak. If impurity standards are not available, results can be compared with a second, well-characterized method.[13]

3.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] For an impurity method, the range should typically cover from the reporting level of the impurity to 120% of the specification limit.[10][13]

3.3. Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value. It is often determined by spiking the sample matrix with known quantities of the analyte and calculating the percent recovery.[13] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[13]

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] For impurity analysis, the LOQ is a critical parameter.

3.5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] Typical variations to be studied include the pH of the mobile phase, column temperature, and flow rate.

3.6. System Suitability

System suitability tests are an integral part of many analytical procedures. They are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[9] Parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections of a standard solution are checked before performing the analysis.

Section 4: Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for purity determination, each with its own advantages and limitations.

Technique Principle Applicability to p-Bromophenyl Chloromethyl Sulfide Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[4]Suitable for volatile and thermally stable compounds. The analyte is likely amenable to GC analysis.[5][14]High separation efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[5][14]Not suitable for non-volatile or thermally labile impurities.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule.Can be used for structural confirmation and quantitative analysis (qNMR).Provides definitive structural identification of the main component and any major impurities.Lower sensitivity for trace impurity profiling compared to HPLC.[3]
Thin-Layer Chromatography (TLC) A qualitative or semi-quantitative screening tool based on differential migration on a solid stationary phase.Can be used for rapid screening and monitoring of reaction progress.Simple, fast, and inexpensive.Primarily qualitative or semi-quantitative; not as precise or accurate as HPLC.[3]
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Could potentially be used if a suitable titrant for the sulfide or other functional groups is available.[15][16]High precision and accuracy for the main component.Non-specific; it will not differentiate between the analyte and reactive impurities.[17]

4.1. Diagram of Method Selection Logic

Method_Selection Start Purity Validation of p-Bromophenyl Chloromethyl Sulfide Is_Volatile Is the analyte and its potential impurities volatile and thermally stable? Start->Is_Volatile Use_GC Consider Gas Chromatography (GC) Is_Volatile->Use_GC Yes Use_HPLC HPLC is the preferred method Is_Volatile->Use_HPLC No/Unknown Need_Structural_Info Is definitive structural information for impurities required? Use_HPLC->Need_Structural_Info Use_NMR Use NMR for structural elucidation Need_Structural_Info->Use_NMR Yes Rapid_Screening Is rapid, qualitative screening needed? Need_Structural_Info->Rapid_Screening No Use_TLC Use TLC for reaction monitoring Rapid_Screening->Use_TLC Yes

Caption: Decision tree for selecting an analytical method.

Section 5: Conclusion

For the comprehensive purity validation of p-Bromophenyl chloromethyl sulfide, a validated reversed-phase HPLC method stands out as the most robust, sensitive, and specific technique. It allows for the separation and quantification of the main component from a wide range of potential impurities. While other methods like GC and NMR have their specific applications and can be complementary, HPLC provides the most reliable data for routine quality control and regulatory submissions in a pharmaceutical setting. The development and validation of an HPLC method, following ICH guidelines, ensures the trustworthiness and accuracy of the purity assessment, which is paramount for the safety and efficacy of the final drug product.

References

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Sonawane, J., Rathod, S., & Suryawanshi, S. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Pharmaceutical Technology. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Tentamus Group. Determination of Contaminants: HPLC vs. GC. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • Science.gov. c18 reversed-phase hplc: Topics by Science.gov. [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

  • Labmate Online. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Organic Syntheses. ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. [Link]

  • PubChem. p-Bromophenyl chloromethyl sulfide. [Link]

  • Houff, W. H., & Schuetz, R. D. Two Techniques for Determination of Organic Sulfides. Analytical Chemistry. [Link]

  • Matexcel. Sulfide Test. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Royal Society of Chemistry. Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. [Link]

  • ScienceDirect. Electroanalytical methods for the determination of sulfite in food and beverages. [Link]

  • PubMed. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]

  • SID. Oxidation of Sulfides to Sulfoxides by NaBr03 -NH4Cl in Aqueous Acetonitrile. [Link]

  • ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Google Patents. EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.
  • Agilent Technologies. HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products Pheophytins and Pyropheophytin in Virgin Olive Oil. [Link]

Sources

p-Bromophenyl chloromethyl sulfide vs standard protecting groups efficiency

Technical Guide: -Bromophenylthiomethyl (BPTM) Ethers

A High-Performance, Odorless Alternative to MTM and MOM Protection

Part 1: Executive Summary & Rationale

In complex natural product synthesis and medicinal chemistry, the Methoxymethyl (MOM) and Methylthiomethyl (MTM) groups are staples for protecting hydroxyls due to their stability against strong bases and nucleophiles. However, their installation reagents come with severe liabilities:

  • MOM-Cl: Highly carcinogenic (regulated carcinogen) and volatile.

  • MTM-Cl: Extremely noxious odor, volatile, and difficult to handle outside a glovebox.

The Solution:




-Bromophenylthiomethyl (BPTM)
  • Handling: High-boiling liquid/solid (bp 164°C/18 mmHg), effectively odorless and non-volatile.

  • Crystallinity: The heavy bromine atom facilitates purification by crystallization and structure determination (X-ray anomalous scattering).

  • Safety: Eliminates exposure to volatile alkylating carcinogens.

Part 2: Comparative Efficiency Analysis

The following data contrasts the BPTM group with industry standards (MOM, MTM, PMB).

Table 1: Reagent Performance & Safety Profile
FeatureBPTM Ether (

-BrPhSCH

-OR)
MTM Ether (MeSCH

-OR)
MOM Ether (MeOCH

-OR)
PMB Ether (

-MeOPhCH

-OR)
Reagent

-Bromophenyl chloromethyl sulfide
Chloromethyl methyl sulfideChloromethyl methyl ether (MOM-Cl)

-Methoxybenzyl chloride
Reagent State High BP Liquid (>160°C) / Low melt solidVolatile Liquid (bp 115°C)Volatile Liquid (bp 59°C)Liquid
Odor/Toxicity Low Odor / Irritant Stench / Toxic Carcinogenic Low Odor / Irritant
Acid Stability Stable to mild acid (pH 4-6)Stable to mild acidStable to base, labile to strong acidStable to base, labile to acid
Base Stability Excellent (LDA,

-BuLi*)
ExcellentExcellentExcellent
Cleavage Hg(II), Ag(I), or OxidationHg(II), Ag(I), MeI/HydrolysisStrong Acid (TFA, HCl)DDQ (Oxidative) or Acid
Atom Economy Low (Br-Ph group is heavy)HighHighMedium

*Note: BPTM is stable to bases, but the aryl bromide is susceptible to Lithium-Halogen exchange if exposed to


Part 3: Mechanistic Pathways & Workflow

The BPTM group functions as an

Diagram 1: Installation and Orthogonal Deprotection Logic

BPTM_WorkflowAlcoholFree Alcohol(R-OH)BPTM_EtherBPTM Ether(R-O-CH2-S-ArBr)Alcohol->BPTM_EtherInstallation(0°C to RT, 2h)ReagentReagent:p-Br-Ph-S-CH2-Cl(NaH, THF/DMF)Reagent->BPTM_EtherStable_CondSTABLE TO:- Basic Hydrolysis (NaOH)- Hydride Reduction (LiAlH4)- Grignard Reagents- Mild Acid (TsOH)BPTM_Ether->Stable_CondDeprotect_AgMethod A (Chemo-selective):AgNO3 / 2,6-Lutidine(Thiophilic Activation)BPTM_Ether->Deprotect_AgCleavageDeprotect_OxMethod B (Oxidative):NCS / Silver Nitrate(Hemiacetal hydrolysis)BPTM_Ether->Deprotect_OxAlt. CleavageDeprotect_Ag->AlcoholRegeneratedAlcoholDeprotect_Ox->Alcohol

Caption: The BPTM lifecycle. Note the specific activation of sulfur for cleavage, orthogonal to standard acid/base hydrolysis used for esters or silyl ethers.

Part 4: Experimental Protocols

These protocols are adapted from standard MTM methodologies but optimized for the physical properties of the

Installation of BPTM Group (Standard Protocol)

Objective: Protection of a primary/secondary alcohol.

  • Reagents: Sodium Hydride (NaH, 60% dispersion),

    
    -Bromophenyl chloromethyl sulfide (
    
    
    equiv), TBAI (catalytic).
  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Activation: To a flame-dried flask under Argon, suspend NaH (

    
     equiv) in anhydrous THF (
    
    
    M relative to substrate) at
    
    
    C.
  • Deprotonation: Add the substrate alcohol (dissolved in minimal THF) dropwise. Stir for 30 min at

    
    C to ensure alkoxide formation.
    
  • Alkylation: Add

    
    -bromophenyl chloromethyl sulfide  (
    
    
    equiv) dropwise. (Note: If the reagent is solid, dissolve in THF first; if liquid, add neat).
    • Tip: Add tetrabutylammonium iodide (TBAI,

      
       equiv) to accelerate the reaction via the in situ formation of the more reactive iodomethyl sulfide.
      
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (The product will likely be less polar and UV active due to the aryl bromide).

  • Workup: Quench with sat. aq. NH

    
    Cl. Extract with EtOAc. Wash organics with water and brine. Dry over MgSO
    
    
    .
  • Purification: Flash chromatography. The bromine atom often aids in crystallization from Hexane/EtOAc.

Deprotection (Silver-Mediated Hydrolysis)

Objective: Selective removal of BPTM in the presence of esters, silyl ethers, or acetals.

  • Reagents: Silver Nitrate (AgNO

    
    ), 2,6-Lutidine.
    
  • Solvent: THF/Water (4:1).

Step-by-Step:

  • Preparation: Dissolve the BPTM ether in THF/H

    
    O (4:1).
    
  • Activation: Add 2,6-Lutidine (

    
     equiv) followed by AgNO
    
    
    (
    
    
    equiv). The solution may become cloudy.
  • Hydrolysis: Stir at room temperature for 1–3 hours. The Ag

    
     coordinates to the sulfur, making it a leaving group, facilitating hydrolysis of the hemiacetal intermediate.
    
  • Workup: Filter through a celite pad to remove silver salts. Dilute filtrate with EtOAc and wash with 5% NaHCO

    
    .
    
  • Result: The alcohol is regenerated in high yield (>85%).

Part 5: Critical Application Notes

When to Choose BPTM over MOM/MTM?

Use the decision logic below to determine if BPTM is the correct choice for your synthesis.

Decision_TreeStartNeed AlcoholProtection?Acid_StableMust withstandStrong Acid?Start->Acid_StableBase_StableMust withstandStrong Base/Nu?Acid_Stable->Base_StableNo (Mild Acid ok)Result_BnUse Benzyl (Bn)Acid_Stable->Result_BnYesOdor_SensitiveIs Lab Odor/Safety Critical?Base_Stable->Odor_SensitiveYesResult_MOMUse MOM(Caution: Carcinogen)Base_Stable->Result_MOMNo (Stable to all bases)Cryst_NeededIs CrystallinityRequired?Odor_Sensitive->Cryst_NeededYesResult_MTMUse MTM(Caution: Stench)Odor_Sensitive->Result_MTMNo (Fume hood ok)Result_BPTMUse BPTM(Odorless, Robust)Cryst_Needed->Result_BPTMYes (Heavy Atom)Cryst_Needed->Result_BPTMNo (But prefer safety)

Caption: Decision matrix for selecting O,S-acetal protecting groups.

Potential Pitfalls[1][2][3][4][5][6]
  • Lithium-Halogen Exchange: Do not expose BPTM ethers to

    
    -BuLi or 
    
    
    -BuLi at temperatures > -78°C, as the aryl bromide will lithiate. If lithiation elsewhere in the molecule is required, use MOM or standard MTM.
  • Pd Catalysis: The aryl bromide is an active partner in Buchwald-Hartwig or Suzuki couplings. Ensure the BPTM group is intended to be permanent during these steps, or avoid Pd-catalysis while BPTM is installed.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Foundation for MTM/MOM stability profiles).

  • Corey, E. J., & Bock, M. G. (1975). "New methods for the protection of the hydroxyl group." Tetrahedron Letters, 16(38), 3269-3270. (Original MTM methodology).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Synthesis of aryl chloromethyl sulfides).

  • PubChem. (n.d.). "

    
    -Bromophenyl chloromethyl sulfide Compound Summary." National Library of Medicine. (Physical properties verification). 
    

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.